molecular formula C10H9BrO B169542 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 174702-59-1

4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B169542
CAS No.: 174702-59-1
M. Wt: 225.08 g/mol
InChI Key: AHMJTIYXKJRVFF-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (CAS 174702-59-1) is a high-purity brominated indanone derivative offered with a minimum purity of 98% . This compound serves as a versatile building block in organic synthesis, particularly for constructing complex molecules with potential biological activity. The dihydroindenone core is a structure of significant interest in medicinal chemistry; for instance, related compounds based on the 5,7-dihydroxy-2,3-dihydro-1H-inden-1-one scaffold are being developed as novel kinase inhibitors for cancer research, where the capacity to form specific hydrogen bonds with target enzymes is critical . The bromine atom on the aromatic ring provides a reactive site for further functionalization via cross-coupling reactions, allowing researchers to elaborate the core structure and explore structure-activity relationships. With a molecular formula of C10H9BrO and a molecular weight of 225.08 , this solid compound has a boiling point of approximately 306.1°C and a flash point of around 99.4°C . It is intended for research applications as a chemical intermediate and is strictly for laboratory use. This product is Not for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

4-bromo-2-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9BrO/c1-6-5-8-7(10(6)12)3-2-4-9(8)11/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMJTIYXKJRVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441437
Record name 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
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Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174702-59-1
Record name 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-methyl-1-indanone
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a halogenated derivative of 2-methyl-1-indanone. The core structure consists of a benzene ring fused to a five-membered cyclopentanone ring, with a bromine atom substituted on the aromatic ring at position 4 and a methyl group at the 2-position of the indanone scaffold.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)4-Bromo-1-indanone[1]4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one[2]
Molecular Formula C₁₀H₉BrOC₉H₇BrOC₁₀H₉BrO
Molecular Weight ~225.08 g/mol [3]~211.06 g/mol ~225.08 g/mol [2]
Appearance Likely a crystalline solidOrange-brown crystalline powderNot specified
Melting Point Not available95-99 °CNot available
Boiling Point Not availableNot availableNot available
CAS Number 174702-59-1[3]15115-60-390772-52-4[2]

Synthesis and Experimental Protocols

A definitive, published synthesis protocol specifically for this compound is not currently available. However, based on established organic chemistry principles and published syntheses of similar compounds, two primary synthetic routes can be proposed.

Proposed Synthetic Pathway 1: α-Methylation of 4-Bromo-1-indanone

This approach involves the introduction of a methyl group at the α-position to the carbonyl group of 4-bromo-1-indanone.

Synthetic_Pathway_1 4-Bromo-1-indanone 4-Bromo-1-indanone Enolate_Formation Enolate_Formation 4-Bromo-1-indanone->Enolate_Formation Base (e.g., LDA, NaH) This compound This compound Enolate_Formation->this compound Methylating Agent (e.g., CH₃I)

Proposed α-methylation of 4-bromo-1-indanone.

Experimental Protocol (Hypothetical):

  • Enolate Formation: To a solution of 4-bromo-1-indanone in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at a low temperature (-78 °C), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) would be added dropwise to generate the corresponding enolate.

  • Methylation: A methylating agent, such as methyl iodide, would then be added to the reaction mixture. The reaction would be allowed to slowly warm to room temperature and stirred until completion, monitored by thin-layer chromatography.

  • Work-up and Purification: The reaction would be quenched with a saturated aqueous solution of ammonium chloride. The organic layer would be separated, and the aqueous layer extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel.

Proposed Synthetic Pathway 2: Bromination of 2-Methyl-1-indanone

This alternative pathway involves the regioselective bromination of 2-methyl-1-indanone. The synthesis of 2-methyl-1-indanone itself is well-documented[4][5].

Synthetic_Pathway_2 2-Methyl-1-indanone 2-Methyl-1-indanone This compound This compound 2-Methyl-1-indanone->this compound Brominating Agent (e.g., NBS, Br₂)

Proposed bromination of 2-methyl-1-indanone.

Experimental Protocol (Hypothetical):

  • Bromination: 2-Methyl-1-indanone would be dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent. A brominating agent, such as N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or elemental bromine with a Lewis acid catalyst, would be added portion-wise. The reaction mixture would be stirred at room temperature or heated as necessary, with the progress monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture would be poured into water and extracted with an organic solvent. The organic layer would be washed successively with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by water and brine. After drying over anhydrous sodium sulfate and concentration, the crude product would be purified by column chromatography.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, predictions can be made based on the analysis of related compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR Aromatic protons (doublet and triplet in the range of 7.0-7.8 ppm), a multiplet for the CH group at the 2-position, two diastereotopic protons for the CH₂ group at the 3-position appearing as multiplets, and a doublet for the methyl group at the 2-position.
¹³C NMR Carbonyl carbon signal (~195-205 ppm), aromatic carbon signals (120-150 ppm), signals for the aliphatic carbons of the five-membered ring (25-50 ppm), and a signal for the methyl carbon (~15-25 ppm).
IR Spectroscopy A strong absorption band for the C=O stretch of the ketone (around 1700-1720 cm⁻¹), C-H stretching vibrations for aromatic and aliphatic protons, and C-Br stretching in the fingerprint region.
Mass Spectrometry The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Potential Applications in Drug Discovery

The indanone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of indanone have shown a wide range of pharmacological activities, including anticancer, anti-Alzheimer's, and antimicrobial effects[6].

Kinase Inhibition

Many kinase inhibitors feature planar heterocyclic ring systems capable of forming hydrogen bonds with the kinase hinge region. The indanone core, with its potential for functionalization, could serve as a scaffold for the development of novel kinase inhibitors[7]. The bromo- and methyl-substituents on this compound could be further modified to optimize binding to the ATP-binding pocket of target kinases.

Kinase_Inhibition cluster_0 ATP Binding Pocket Kinase Kinase Indanone_Derivative This compound Indanone_Derivative->Kinase Inhibition ATP ATP ATP->Kinase Binding

Indanone derivatives as potential kinase inhibitors.
Neurological Disorders

The indanone moiety is a key component of Donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease[6]. The structural rigidity and potential for diverse functionalization make bromo-methyl indanone derivatives interesting candidates for the development of new therapeutic agents targeting neurological disorders. The bromine atom can serve as a handle for introducing other functionalities through cross-coupling reactions to explore structure-activity relationships.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block for medicinal chemistry and drug discovery. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis and potential applications based on the chemistry of closely related analogs. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential in the development of novel therapeutics.

References

An In-depth Technical Guide on the Spectroscopic Data of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 174702-59-1). Due to the limited availability of public experimental spectra for this specific compound, this document outlines the expected spectroscopic data based on structural analysis and comparison with closely related compounds. Additionally, it provides detailed, plausible experimental protocols for its synthesis and spectroscopic analysis.

Spectroscopic Data Summary

While exact experimental values are not publicly available, the following tables summarize the expected quantitative data for this compound based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.6 (d)Doublet1HAr-H
~7.4 (d)Doublet1HAr-H
~7.2 (t)Triplet1HAr-H
~3.4 (dd)Doublet of doublets1HCH₂ (diastereotopic)
~2.8 (m)Multiplet1HCH
~2.7 (dd)Doublet of doublets1HCH₂ (diastereotopic)
~1.3 (d)Doublet3HCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Carbon Type
~205C=O (Ketone)
~154Ar-C (quaternary)
~138Ar-C (quaternary)
~135Ar-CH
~128Ar-CH
~125Ar-CH
~122Ar-C-Br (quaternary)
~45CH
~35CH₂
~15CH₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group
~3100-3000Aromatic C-H Stretch
~2970-2850Aliphatic C-H Stretch
~1715C=O Stretch (Ketone)
~1600, ~1470Aromatic C=C Stretch
~1050C-Br Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z RatioProposed Fragment
224/226[M]⁺ (Molecular ion)
209/211[M - CH₃]⁺
196/198[M - CO]⁺
145[M - Br]⁺
117[M - Br - CO]⁺

Experimental Protocols

The following sections detail plausible experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from 3-(2-bromophenyl)propanoic acid.

Step 1: Synthesis of 4-Bromo-2,3-dihydro-1H-inden-1-one

This step involves an intramolecular Friedel-Crafts acylation.

  • Acid Chloride Formation: To a solution of 3-(2-bromophenyl)propanoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-3 hours or until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride.

  • Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in dry DCM and cool the solution to 0 °C in an ice bath. Add aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-Bromo-2,3-dihydro-1H-inden-1-one.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Methylation of 4-Bromo-2,3-dihydro-1H-inden-1-one

This step introduces the methyl group at the α-position to the carbonyl group.

  • Enolate Formation: Dissolve the purified 4-Bromo-2,3-dihydro-1H-inden-1-one (1 equivalent) in dry tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Methylation: Add methyl iodide (CH₃I) (1.2 equivalents) to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument at a frequency of 100 MHz. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.

Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 40-400.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the spectroscopic analysis of the target compound.

Synthesis_of_4_Bromo_2_methyl_1_indanone cluster_start Starting Material cluster_step1 Step 1: Friedel-Crafts Acylation cluster_intermediate Intermediate cluster_step2 Step 2: Methylation cluster_product Final Product 3-(2-bromophenyl)propanoic acid 3-(2-bromophenyl)propanoic acid Acid Chloride Formation Acid Chloride Formation 3-(2-bromophenyl)propanoic acid->Acid Chloride Formation SOCl₂ or (COCl)₂ Intramolecular Acylation Intramolecular Acylation Acid Chloride Formation->Intramolecular Acylation AlCl₃ 4-Bromo-1-indanone 4-Bromo-1-indanone Intramolecular Acylation->4-Bromo-1-indanone Enolate Formation Enolate Formation 4-Bromo-1-indanone->Enolate Formation LDA, -78°C Methylation Reaction Methylation Reaction Enolate Formation->Methylation Reaction CH₃I 4-Bromo-2-methyl-1-indanone 4-Bromo-2-methyl-1-indanone Methylation Reaction->4-Bromo-2-methyl-1-indanone

Caption: Proposed synthetic pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_report Final Output Synthesis & Purification Synthesis & Purification NMR NMR Synthesis & Purification->NMR IR IR Synthesis & Purification->IR MS MS Synthesis & Purification->MS Structure Elucidation Structure Elucidation NMR->Structure Elucidation IR->Structure Elucidation MS->Structure Elucidation Technical Guide Technical Guide Structure Elucidation->Technical Guide

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

An In-Depth Technical Guide to 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 174702-59-1

This technical guide provides a comprehensive overview of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a halogenated derivative of the indanone scaffold. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering available data on its properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a solid organic compound.[1] While detailed, peer-reviewed physicochemical data is limited, information from various chemical suppliers provides a foundational understanding of its properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 174702-59-1[2][3]
Molecular Formula C₁₀H₉BrO[2][4]
Molecular Weight 225.09 g/mol [4]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[3]
Purity >98.0% (GC)[3]

Synthesis and Reactivity

The indanone scaffold, and specifically its halogenated derivatives, are recognized as valuable intermediates in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[5][6] The bromine substituent on the aromatic ring provides a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the introduction of diverse functional groups.[5]

General Experimental Protocol for Regioselective Indanone Synthesis

While a specific protocol for the title compound is unavailable, a general method for the regioselective synthesis of substituted indanones using polyphosphoric acid (PPA) has been reported and can be adapted. This method involves the reaction of an appropriate arene with an α,β-unsaturated carboxylic acid.[1][7]

Materials:

  • Substituted arene (e.g., a brominated toluene derivative)

  • α,β-Unsaturated carboxylic acid (e.g., crotonic acid)

  • Polyphosphoric acid (PPA) with a specific P₂O₅ content

Procedure:

  • The substituted arene and α,β-unsaturated carboxylic acid are mixed in PPA.

  • The reaction mixture is heated to a specified temperature (e.g., 100 °C) for a set duration.

  • The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is quenched, typically by pouring it onto ice.

  • The product is extracted with an organic solvent.

  • The organic extracts are combined, washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified using a suitable technique, such as column chromatography.

The regioselectivity of this reaction can be influenced by the P₂O₅ content of the PPA.[1]

Below is a conceptual workflow for the synthesis of a substituted indanone, which could be theoretically applied to the synthesis of this compound.

G start Starting Materials (Substituted Arene + α,β-Unsaturated Acid) ppa Polyphosphoric Acid (PPA) Reaction Medium start->ppa heating Heating (e.g., 100°C) ppa->heating monitoring Reaction Monitoring (TLC, GC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product (Substituted Indanone) purification->product

Caption: Conceptual workflow for the synthesis of substituted indanones.

Potential Applications in Drug Discovery and Medicinal Chemistry

The indanone core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[8] Indanone derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[9][10][11]

While no specific biological activities have been reported for this compound itself, its structure suggests its potential as a building block for the synthesis of novel therapeutic agents. The presence of the bromine atom allows for further chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs.

The general workflow for utilizing a building block like this compound in a drug discovery context is illustrated below.

G start 4-Bromo-2-methyl- 2,3-dihydro-1H-inden-1-one (Building Block) coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) start->coupling library Library of Derivatives coupling->library screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Drug Candidate optimization->candidate

Caption: General workflow for drug discovery using a building block.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as an irritant. It is advisable to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the supplier's SDS.

Conclusion

This compound (CAS 174702-59-1) is a chemical intermediate with potential for use in organic synthesis and medicinal chemistry. While specific, detailed experimental and biological data in peer-reviewed literature is currently scarce, its structural features suggest its utility as a building block for the creation of more complex molecules. Further research is needed to fully elucidate its reactivity, and biological properties, and to develop specific applications. Researchers interested in this compound should rely on general synthetic methodologies for substituted indanones as a starting point for their investigations.

References

In-Depth Technical Guide: Physical Characteristics of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a compound of interest in synthetic organic chemistry and drug discovery. This document synthesizes available data to facilitate its use in research and development.

Chemical Identity and Structure

This compound, also known as 4-bromo-2-methyl-1-indanone, is a halogenated derivative of 2-methyl-1-indanone. Its chemical structure consists of a fused bicyclic system comprising a benzene ring and a five-membered ring containing a ketone and a methyl group, with a bromine atom substituted on the aromatic ring.

Molecular Formula: C₁₀H₉BrO[1]

Synonyms: 4-bromo-2-methyl-1-indanone[2][3]

Physicochemical Properties

A summary of the key physical and computed properties of this compound is presented in the table below. It is important to note that there is some discrepancy in the reported literature values for melting and boiling points, which may be due to differences in experimental conditions or the presence of isomers.

PropertyValueSource
Molecular Weight 225.08 g/mol [2]
Physical State White or Colorless to Light yellow powder to lump to clear liquid[3]
Melting Point 303 °C (literature)[4]
Boiling Point 134 °C at 2 mmHg (literature)[4]
Purity >98.0% (GC)[3]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton at the 2-position, and the diastereotopic methylene protons at the 3-position, along with a doublet for the methyl group.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the aromatic carbons (some of which will be split due to the bromine substituent), and the aliphatic carbons of the five-membered ring.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected in the region of 1700-1740 cm⁻¹. Other bands corresponding to aromatic C-H and C-C stretching, as well as C-Br stretching, would also be present.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of CO, Br, and methyl radicals.

Experimental Protocols

The following are general, standard methodologies for the determination of the key physical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid compound transitions to a liquid.

Methodology:

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

  • The temperature at which the substance first begins to melt (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point) are recorded. A narrow melting range is indicative of a pure compound.[5][6][7]

Boiling Point Determination (Micro Method)

For small quantities of liquid, the boiling point can be determined using a micro-method.

Methodology:

  • A few drops of the liquid are placed in a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The assembly is heated gently in a heating block or Thiele tube.

  • As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8][9][10][11][12]

Solubility Assessment

The solubility of a compound in various solvents provides insights into its polarity and potential for use in different reaction and purification systems.

Methodology:

  • A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL).

  • The mixture is agitated vigorously for a set period (e.g., 1 minute).

  • A visual inspection is made to determine if the compound has dissolved completely, partially, or not at all.

  • This process is repeated with a range of solvents of varying polarities, such as water, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.[13][14][15][16]

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and spectroscopic characterization of a synthesized organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_physical Physical Characterization cluster_spectroscopic Spectroscopic Analysis cluster_data Data Analysis & Confirmation Synthesis Synthesis of Crude Product Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint BoilingPoint Boiling Point Determination Purification->BoilingPoint Solubility Solubility Testing Purification->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Analysis Data Interpretation & Structure Confirmation MeltingPoint->Analysis BoilingPoint->Analysis Solubility->Analysis NMR->Analysis IR->Analysis MS->Analysis

Workflow for the characterization of a synthesized organic compound.

This guide serves as a foundational resource for professionals working with this compound. Further experimental verification of the physical and spectroscopic properties is recommended for any critical applications.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a valuable intermediate in medicinal chemistry and drug development. This document outlines two core synthetic strategies, detailing the necessary starting materials, experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis.

Core Synthetic Strategies

The synthesis of this compound can be effectively achieved through two principal routes:

  • Route 1: Synthesis of 4-Bromo-1-indanone followed by α-Methylation. This widely-used approach involves the initial construction of the 4-bromo-1-indanone core, which is subsequently methylated at the alpha position to the carbonyl group.

  • Route 2: Cyclization of a Pre-methylated Precursor. This alternative strategy involves the synthesis of a propanoic acid derivative that already contains the required methyl group, followed by an intramolecular cyclization to form the target indanone.

Route 1: α-Methylation of 4-Bromo-1-indanone

This synthetic pathway is a reliable and well-documented method for accessing the target molecule. It begins with the synthesis of 4-bromo-1-indanone, a key intermediate, which is then subjected to methylation.

Step 1: Synthesis of 4-Bromo-2,3-dihydro-1H-inden-1-one

The foundational step in this route is the intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid. This reaction proceeds via the formation of an acylium ion, which then undergoes electrophilic aromatic substitution to yield the cyclized product.

Starting Materials for 4-Bromo-2,3-dihydro-1H-inden-1-one:

Starting MaterialReagentsSolvents
3-(2-bromophenyl)propanoic acidThionyl chloride (SOCl₂)1,2-dichloroethane
Aluminum chloride (AlCl₃)Dichloromethane (CH₂Cl₂)

Experimental Protocol: Synthesis of 4-Bromo-2,3-dihydro-1H-inden-1-one [1]

  • Acid Chloride Formation: A solution of 3-(2-bromophenyl)propanoic acid (1.0 eq) in 1,2-dichloroethane is treated with thionyl chloride (2.5 eq). The mixture is refluxed for 24 hours to ensure complete conversion to the corresponding acid chloride. The reaction is then cooled to room temperature, and the solvent is removed under reduced pressure.

  • Intramolecular Friedel-Crafts Acylation: The crude acid chloride is dissolved in dichloromethane and added dropwise to a stirred suspension of anhydrous aluminum chloride (1.65 eq) in dichloromethane. The reaction temperature is maintained below 27°C during the addition.

  • Reaction Completion and Work-up: The reaction mixture is stirred at room temperature for 3 hours. Upon completion, the reaction is quenched by carefully pouring it into a mixture of ice and water. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with saturated brine and saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-Bromo-2,3-dihydro-1H-inden-1-one as an off-white solid.

Quantitative Data for Synthesis of 4-Bromo-2,3-dihydro-1H-inden-1-one:

ReactantMolar RatioYieldPurity
3-(2-bromophenyl)propanoic acid1.086%>98%
Thionyl chloride2.5--
Aluminum chloride1.65--
Step 2: α-Methylation of 4-Bromo-2,3-dihydro-1H-inden-1-one

The second step involves the selective methylation of the enolizable α-position of the 4-bromo-1-indanone intermediate. This is typically achieved by forming an enolate with a strong base, followed by quenching with a methylating agent.

Starting Materials for α-Methylation:

Starting MaterialReagentsSolvents
4-Bromo-2,3-dihydro-1H-inden-1-oneSodium hydride (NaH) or Lithium diisopropylamide (LDA)Tetrahydrofuran (THF) or Diethyl ether
Methyl iodide (CH₃I)

Experimental Protocol: α-Methylation of 4-Bromo-2,3-dihydro-1H-inden-1-one

  • Enolate Formation: To a solution of 4-Bromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, sodium hydride (1.1 eq) is added portion-wise. The mixture is stirred at this temperature for 1 hour to allow for the formation of the sodium enolate.

  • Methylation: Methyl iodide (1.2 eq) is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for an additional 3-4 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Quantitative Data for α-Methylation:

ReactantMolar RatioExpected Yield
4-Bromo-2,3-dihydro-1H-inden-1-one1.070-85%
Sodium hydride1.1-
Methyl iodide1.2-

Reaction Pathway for Route 1

Route1 cluster_step1 Step 1: Synthesis of 4-Bromo-1-indanone cluster_step2 Step 2: α-Methylation A 3-(2-bromophenyl)propanoic acid B 3-(2-bromophenyl)propanoyl chloride A->B SOCl2, reflux C 4-Bromo-2,3-dihydro-1H-inden-1-one B->C AlCl3, CH2Cl2 D 4-Bromo-2,3-dihydro-1H-inden-1-one E Sodium enolate D->E NaH, THF F This compound E->F CH3I

Caption: Synthetic pathway for Route 1.

Route 2: Cyclization of 3-(2-bromophenyl)-2-methylpropanoic acid

This alternative route introduces the methyl group at an earlier stage, avoiding the separate methylation step on the indanone core. The key intermediate is 3-(2-bromophenyl)-2-methylpropanoic acid, which is then cyclized.

Step 1: Synthesis of 3-(2-bromophenyl)-2-methylpropanoic acid

The synthesis of this key precursor can be achieved through several methods, with a common approach involving the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation.

Starting Materials for 3-(2-bromophenyl)-2-methylpropanoic acid:

Starting MaterialReagentsSolvents
2-Bromobenzyl bromideDiethyl methylmalonateEthanol
Sodium ethoxide (NaOEt)
Sodium hydroxide (NaOH)Water/Ethanol
Hydrochloric acid (HCl)

Experimental Protocol: Synthesis of 3-(2-bromophenyl)-2-methylpropanoic acid

  • Malonic Ester Alkylation: Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, diethyl methylmalonate (1.0 eq) is added, followed by the dropwise addition of 2-bromobenzyl bromide (1.0 eq). The mixture is refluxed for 4-6 hours.

  • Hydrolysis and Decarboxylation: After cooling, a solution of sodium hydroxide in water is added, and the mixture is refluxed for an additional 4 hours to hydrolyze the ester groups. The ethanol is then removed by distillation. The aqueous residue is cooled and acidified with concentrated hydrochloric acid, leading to the precipitation of the crude dicarboxylic acid, which decarboxylates upon heating.

  • Purification: The crude 3-(2-bromophenyl)-2-methylpropanoic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Quantitative Data for Synthesis of 3-(2-bromophenyl)-2-methylpropanoic acid:

ReactantMolar RatioExpected Yield
2-Bromobenzyl bromide1.065-75%
Diethyl methylmalonate1.0-
Sodium ethoxide1.1-
Step 2: Intramolecular Friedel-Crafts Acylation

Similar to Route 1, the final step involves the cyclization of the carboxylic acid via its acid chloride derivative.

Starting Materials for Cyclization:

Starting MaterialReagentsSolvents
3-(2-bromophenyl)-2-methylpropanoic acidThionyl chloride (SOCl₂)Dichloromethane (CH₂Cl₂)
Aluminum chloride (AlCl₃)Dichloromethane (CH₂Cl₂)

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

The protocol is analogous to Step 1 of Route 1, with 3-(2-bromophenyl)-2-methylpropanoic acid as the starting material.

Quantitative Data for Cyclization:

ReactantMolar RatioExpected Yield
3-(2-bromophenyl)-2-methylpropanoic acid1.080-90%
Thionyl chloride2.5-
Aluminum chloride1.65-

Reaction Pathway for Route 2

Route2 cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Cyclization A 2-Bromobenzyl bromide + Diethyl methylmalonate B Diethyl 2-((2-bromophenyl)methyl)-2-methylmalonate A->B NaOEt, EtOH C 3-(2-bromophenyl)-2-methylpropanoic acid B->C 1. NaOH, H2O 2. HCl, Δ D 3-(2-bromophenyl)-2-methylpropanoic acid E 3-(2-bromophenyl)-2-methylpropanoyl chloride D->E SOCl2, CH2Cl2 F This compound E->F AlCl3, CH2Cl2

Caption: Synthetic pathway for Route 2.

Summary and Comparison of Routes

FeatureRoute 1: α-MethylationRoute 2: Pre-methylated Precursor
Overall Steps 2 (from 3-(2-bromophenyl)propanoic acid)2 (from 2-bromobenzyl bromide)
Key Intermediates 4-Bromo-1-indanone3-(2-bromophenyl)-2-methylpropanoic acid
Advantages Utilizes a well-established and high-yielding synthesis for the indanone core.Avoids potential issues with poly-methylation or other side reactions during the α-methylation step.
Disadvantages The α-methylation step may require careful control to avoid di-methylation.The synthesis of the substituted propanoic acid precursor can be lower yielding and more complex.

Both synthetic routes offer viable pathways to this compound. The choice of route may depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Route 1 is often preferred due to the commercial availability and straightforward synthesis of the 4-bromo-1-indanone intermediate.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Reactivity of the Indanone Scaffold

The indanone scaffold, a bicyclic molecule consisting of a benzene ring fused to a cyclopentanone ring, is a privileged structure in medicinal chemistry and organic synthesis.[1][2] Its rigid framework and versatile reactivity make it a cornerstone for the development of a wide array of biologically active compounds and functional materials.[3][4] Notably, indanone derivatives are central to drugs like Donepezil, used for Alzheimer's disease, and Rasagiline, for Parkinson's disease, highlighting the scaffold's therapeutic significance.[3][5] This guide provides a detailed exploration of the chemical reactivity of the indanone core, focusing on its key reaction sites: the carbonyl group, the α-methylene protons, and the aromatic ring.

Core Chemical Reactivity

The reactivity of the indanone scaffold is primarily governed by three distinct regions: the electrophilic carbonyl carbon, the acidic α-protons, and the nucleophilic aromatic ring. Understanding the interplay of these sites is crucial for designing synthetic routes to novel derivatives.

G cluster_start Starting Material cluster_reactions Primary Reactions cluster_derivatives Intermediate Scaffolds cluster_advanced Advanced Architectures Indanone Indanone Carbonyl Chemistry Carbonyl Chemistry Indanone->Carbonyl Chemistry α-Carbon Chemistry α-Carbon Chemistry Indanone->α-Carbon Chemistry Aromatic Substitution Aromatic Substitution Indanone->Aromatic Substitution Substituted Indanones Substituted Indanones Carbonyl Chemistry->Substituted Indanones Arylidene Indanones Arylidene Indanones α-Carbon Chemistry->Arylidene Indanones Functionalized Aromatics Functionalized Aromatics Aromatic Substitution->Functionalized Aromatics Fused Systems Fused Systems Substituted Indanones->Fused Systems Spirocycles Spirocycles Arylidene Indanones->Spirocycles Drug Candidates Drug Candidates Arylidene Indanones->Drug Candidates Functionalized Aromatics->Drug Candidates cluster_info Simplified AChE Inhibition Pathway ACh Acetylcholine (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Binds to Signal Enhanced Neuronal Signaling ACh->Signal Leads to Breakdown Choline + Acetate (Inactive) AChE->Breakdown Catalyzes Indanone Indanone Derivative (e.g., Donepezil) Indanone->AChE Inhibits Synapse Synaptic Cleft info_node

References

The Strategic Role of Bromine in the Reactivity of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of the bromine substituent in directing the reactivity of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. While specific literature on this exact molecule is limited, its chemical behavior can be confidently inferred from its close structural analog, 4-bromo-1-indanone, and the well-established principles of aryl halide chemistry. The bromine atom serves as a versatile functional handle, primarily enabling a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for the synthesis of complex molecular architectures, making the bromo-indanone scaffold a valuable building block in medicinal chemistry and materials science. This document details the key reactions, provides generalized experimental protocols, and summarizes relevant quantitative data to support further research and development.

Introduction to the 4-Bromo-indanone Scaffold

The indanone core is a privileged structure in drug discovery, appearing in a range of biologically active compounds. The introduction of a bromine atom onto the aromatic ring, as in this compound, significantly enhances its synthetic utility. The bromine atom, a halogen, imparts specific electronic properties to the aromatic ring and, most importantly, serves as an excellent leaving group in a variety of transition metal-catalyzed reactions. This allows for the late-stage functionalization of the indanone core, a critical strategy in the generation of compound libraries for structure-activity relationship (SAR) studies.[1] The insights into its reactivity are crucial for its application in the development of therapeutics, particularly in oncology and for neurological disorders.[1]

The Pivotal Role of the Bromine Atom in Modulating Reactivity

The reactivity of the bromine atom in this compound is dictated by its position on the aromatic ring. As an aryl bromide, the C-Br bond is the primary site of reactivity for a range of powerful synthetic transformations.

  • Electronic Effects: The bromine atom is an electronegative substituent that deactivates the aromatic ring towards electrophilic substitution through its inductive effect. However, it also possesses lone pairs of electrons that can be donated to the ring via resonance, making it an ortho-, para- director for any potential electrophilic attack.

  • Leaving Group Ability: The most significant role of the bromine atom is its ability to act as a leaving group in palladium-catalyzed cross-coupling reactions. The C-Br bond is sufficiently reactive to undergo oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1] The reactivity order for aryl halides in these reactions is generally I > Br > Cl.[2]

Palladium-Catalyzed Cross-Coupling Reactions: The Core of Reactivity

The bromine atom on the indanone scaffold is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their broad functional group tolerance and reliability in forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for forming a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester.[3] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Logical Flow of the Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex Aryl-Pd(II)-Br Complex OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation ArylPdComplex Diaryl-Pd(II) Complex Transmetalation->ArylPdComplex ArylBoronicAcid R'-B(OH)2 + Base BorateComplex [R'-B(OH)3]- ArylBoronicAcid->BorateComplex BorateComplex->Transmetalation RedElim Reductive Elimination ArylPdComplex->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Coupled Product (Ar-Ar') RedElim->Product ArBr 4-Bromo-indanone (Ar-Br) ArBr->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-BromoanisolePhenylboronic acidPd(OAc)2 (0.2)NaOHH2O/Toluene30>95[4]
24-BromobenzonitrilePhenylboronic acidPd-bpydc-Nd (0.2)NaOHH2O/Toluene30>95[4]
34-BromoanilinePhenylboronic acidPd-poly(AA) (0.045)K3PO4Toluene/H2O70~60 (after 6h)[5]
4BromobenzenePhenylboronic acidPd-poly(AA) (0.045)K3PO4Toluene/H2O70~80 (after 6h)[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the 4-bromo-indanone derivative (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand (e.g., XPhos), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv) is prepared in a reaction vessel.[6] A suitable solvent system, commonly a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.[7] The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, yielding arylalkynes.[2] This reaction is of great importance for the synthesis of conjugated systems found in advanced materials and biologically active molecules. It typically requires a palladium catalyst and a copper(I) co-catalyst.[8]

Logical Flow of the Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex Ar-Pd(II)-Br OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation AlkynylPdComplex Ar-Pd(II)-C≡CR' Transmetalation->AlkynylPdComplex RedElim Reductive Elimination AlkynylPdComplex->RedElim RedElim->Pd(0)L2 Product Coupled Product (Ar-C≡CR') RedElim->Product Cu(I)X Cu(I) Catalyst AlkyneCoord Alkyne Coordination + Deprotonation Cu(I)X->AlkyneCoord CuAcetylide Copper(I) Acetylide Cu-C≡CR' AlkyneCoord->CuAcetylide CuAcetylide->Transmetalation CuAcetylide->Cu(I)X ArBr 4-Bromo-indanone ArBr->OxAdd TerminalAlkyne Terminal Alkyne (H-C≡CR') TerminalAlkyne->AlkyneCoord Base Base (e.g., Et3N) Base->AlkyneCoord Buchwald_Hartwig_Amination Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex Aryl-Pd(II)-Br Complex OxAdd->Pd(II)Complex AmineCoord Amine Coordination & Deprotonation Pd(II)Complex->AmineCoord AmidoComplex Aryl-Pd(II)-NR'2 Complex AmineCoord->AmidoComplex Amine Amine (R'2NH) + Base Amine->AmineCoord RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Coupled Product (Ar-NR'2) RedElim->Product ArBr 4-Bromo-indanone (Ar-Br) ArBr->OxAdd Synthesis_Workflow Start 3-(2-Bromophenyl)propanoic acid Step1 Friedel-Crafts Acylation/Cyclization Start->Step1 Intermediate1 4-Bromo-2,3-dihydro-1H-inden-1-one Step1->Intermediate1 Step2 α-Methylation Intermediate1->Step2 Product 4-Bromo-2-methyl-2,3-dihydro- 1H-inden-1-one Step2->Product

References

Methodological & Application

Synthesis Protocol for 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a valuable building block in medicinal chemistry and drug development. The presence of the bromine atom at the 4-position of the indanone core provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. The methyl group at the 2-position can influence the conformational properties and metabolic stability of potential drug candidates. This application note outlines a detailed protocol for the synthesis of this compound, focusing on a reliable two-step approach involving the preparation of a key intermediate followed by an intramolecular Friedel-Crafts acylation.

The synthetic strategy hinges on the initial preparation of 3-(2-bromophenyl)-2-methylpropanoic acid, which is then cyclized to afford the target this compound. This approach ensures the regioselective placement of the bromine atom at the desired 4-position. The protocols provided are based on established chemical transformations and have been compiled to provide a clear and reproducible guide for laboratory synthesis.

Experimental Protocols

Scheme 1: Overall Synthesis

A two-step synthesis is employed, starting from commercially available 2-bromophenylacetic acid and proceeding through a methylated intermediate to the final product.

Synthesis A 2-Bromophenylacetic acid B 3-(2-Bromophenyl)-2-methylpropanoic acid A->B 1. LDA, THF, -78 °C 2. Methyl iodide C This compound B->C Thionyl chloride, then AlCl3, DCM

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of 3-(2-Bromophenyl)-2-methylpropanoic acid

This procedure details the α-methylation of 2-bromophenylacetic acid.

Materials:

  • 2-Bromophenylacetic acid

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromophenylacetic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (2.2 eq) dropwise via the dropping funnel, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at this temperature.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 3-(2-bromophenyl)-2-methylpropanoic acid.

Step 2: Synthesis of this compound

This protocol describes the intramolecular Friedel-Crafts acylation of the carboxylic acid intermediate to form the final indanone product.[1]

Materials:

  • 3-(2-Bromophenyl)-2-methylpropanoic acid

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(2-bromophenyl)-2-methylpropanoic acid (1.0 eq) in anhydrous DCM.

  • Slowly add thionyl chloride (2.5 eq) to the solution at 0 °C.

  • Allow the mixture to warm to room temperature and then reflux for 2 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.

  • In a separate flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.65 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C.

  • Dissolve the crude acid chloride from the previous step in anhydrous DCM and add it dropwise to the AlCl₃ suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 3 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

StepReactantProductReagentsSolventYield (%)Purity (%)
12-Bromophenylacetic acid3-(2-Bromophenyl)-2-methylpropanoic acidLDA, Methyl iodideTHF~85-95>95
23-(2-Bromophenyl)-2-methylpropanoic acidThis compoundThionyl chloride, Aluminum chlorideDCM~80-90>98

Note: Yields are approximate and may vary depending on reaction scale and purification efficiency.

Visualization

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Workflow cluster_step1 Step 1: α-Methylation cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation A Dissolve 2-Bromophenylacetic acid in THF B Cool to -78 °C A->B C Add LDA solution B->C D Add Methyl iodide C->D E Reaction Quench & Workup D->E F Purification (Column Chromatography) E->F G Convert Carboxylic Acid to Acid Chloride F->G Intermediate Product I Add Acid Chloride to AlCl3 suspension G->I H Prepare AlCl3 suspension in DCM H->I J Reaction Quench & Workup I->J K Purification (Column Chromatography) J->K L This compound K->L Final Product

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-2-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Bromo-2-methyl-1-indanone with various arylboronic acids. This reaction is a highly efficient method for the synthesis of 4-aryl-2-methyl-1-indanones, which are valuable intermediates in the development of pharmaceuticals and other fine chemicals. The protocol outlines a ligand-free catalytic system, reaction conditions, work-up, and purification procedures. Additionally, a summary of reaction yields with different arylboronic acids is presented, along with diagrams illustrating the experimental workflow and the catalytic cycle of the Suzuki coupling reaction.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This reaction is widely utilized in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2] The synthesis of 4-aryl-substituted 2-methyl-1-indanones is of particular interest as these scaffolds are present in various biologically active molecules. This application note details a robust and efficient ligand-free palladium-catalyzed protocol for the Suzuki coupling of 4-Bromo-2-methyl-1-indanone.

Data Presentation

The following table summarizes the reaction conditions and isolated yields for the Suzuki coupling of 4-Bromo-2-methyl-1-indanone with a variety of substituted aryl- and heteroarylboronic acids. The presented data is based on a highly efficient ligand-free palladium-catalyzed procedure.[3]

Table 1: Suzuki Coupling of 4-Bromo-2-methyl-1-indanone with Various Boronic Acids [3]

EntryArylboronic AcidCatalyst Loading (mol%)Time (h)ProductIsolated Yield (%)
1Phenylboronic acid0.00514-Phenyl-2-methyl-1-indanone97
24-Methylphenylboronic acid0.00514-(4-Methylphenyl)-2-methyl-1-indanone95
34-Methoxyphenylboronic acid0.00514-(4-Methoxyphenyl)-2-methyl-1-indanone96
44-tert-Butylphenylboronic acid0.00514-(4-tert-Butylphenyl)-2-methyl-1-indanone92
54-Cyanophenylboronic acid0.00514-(4-Cyanophenyl)-2-methyl-1-indanone88
64-(Trifluoromethyl)phenylboronic acid0.00514-(4-(Trifluoromethyl)phenyl)-2-methyl-1-indanone84
73-Nitrophenylboronic acid0.0114-(3-Nitrophenyl)-2-methyl-1-indanone80
82-Naphthylboronic acid112-Methyl-4-(naphthalen-2-yl)-1-indanone85
93-Pyridinylboronic acid112-Methyl-4-(pyridin-3-yl)-1-indanone73
104-Pyridinylboronic acid112-Methyl-4-(pyridin-4-yl)-1-indanone84
112-Thienylboronic acid512-Methyl-4-(thiophen-2-yl)-1-indanone68
122-Furylboronic acid0.010.54-(Furan-2-yl)-2-methyl-1-indanone90

Experimental Protocols

This section provides a detailed methodology for the Suzuki coupling of 4-Bromo-2-methyl-1-indanone with an arylboronic acid.

Materials
  • 4-Bromo-2-methyl-1-indanone

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 - 5 mol%, see Table 1)

  • Tetrabutylammonium bromide (TBAB)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Poly(ethylene glycol) 400 (PEG-400)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask or reaction tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser (if refluxing for extended periods, though many reactions are complete in 1 hour)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure
  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 4-Bromo-2-methyl-1-indanone (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), tetrabutylammonium bromide (TBAB), and palladium(II) acetate (as specified in Table 1).

  • Solvent Addition: Add poly(ethylene glycol) 400 (PEG-400) to the flask.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.[3] The reaction can be monitored by thin-layer chromatography (TLC) to determine completion. Most reactions are complete within one hour.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-aryl-2-methyl-1-indanone product.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants: 4-Bromo-2-methyl-1-indanone, Arylboronic acid, K₂CO₃, TBAB, Pd(OAc)₂ add_solvent Add PEG-400 start->add_solvent heat Heat to 110 °C with Stirring add_solvent->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with H₂O & Extract with EtOAc cool->extract wash Wash with H₂O & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure 4-Aryl-2-methyl-1-indanone chromatography->product

Caption: Experimental workflow for the Suzuki coupling of 4-Bromo-2-methyl-1-indanone.

suzuki_catalytic_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition ar_pd_x Ar-Pd(II)-X (Ln) pd0->ar_pd_x Ar-X transmetalation Transmetalation ar_pd_ar Ar-Pd(II)-Ar' (Ln) ar_pd_x->ar_pd_ar Ar'-B(OR)₂ Base ar_pd_ar->pd0 reductive_elimination Reductive Elimination product Ar-Ar' (Product) ar_pd_ar->product ar_x Ar-X (4-Bromo-2-methyl-1-indanone) ar_b Ar'-B(OR)₂ (Arylboronic Acid) base Base (e.g., K₂CO₃)

References

Application Notes and Protocols for 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one as a versatile building block in the synthesis of pharmaceutical intermediates. The strategic placement of the bromine atom and the methyl group on the indanone scaffold allows for diverse chemical modifications, making it a valuable precursor for developing novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases.

Introduction

This compound is a key intermediate in medicinal chemistry. The bromo-substituent at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and amino moieties.[1] The indanone core itself is a privileged scaffold found in numerous biologically active compounds. This document outlines protocols for two of the most powerful and widely used cross-coupling reactions in pharmaceutical synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, using this compound as the starting material.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its role as a precursor for the synthesis of complex organic molecules with potential therapeutic value. Two key areas of application are:

  • Kinase Inhibitors: The indanone scaffold can be functionalized to interact with the ATP-binding pocket of various kinases, which are crucial targets in cancer therapy.[2] The bromine atom allows for the introduction of substituents that can enhance binding affinity and selectivity.

  • LPA1 Receptor Antagonists: Lysophosphatidic acid (LPA) receptor 1 (LPA1) is a G protein-coupled receptor implicated in fibrotic diseases such as idiopathic pulmonary fibrosis.[3] Aryl-substituted indanone derivatives are being explored as potent and selective LPA1 antagonists.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for the synthesis of biaryl structures, which are common motifs in pharmaceutical agents.

Reaction Scheme:

Materials:

ReagentMolar Equiv.
This compound1.0
Arylboronic Acid1.2
Pd(OAc)20.005
Ligand (e.g., SPhos, XPhos)0.01
Base (e.g., K2CO3, Cs2CO3)2.0
Solvent (e.g., Toluene/H2O, Dioxane/H2O)-

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)2, 0.5 mol%), the ligand (e.g., SPhos, 1.0 mol%), and the base (e.g., K2CO3, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-methyl-2,3-dihydro-1H-inden-1-one.

Expected Yields: 70-95% (highly dependent on the specific substrates and reaction conditions).

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine. This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in many drug molecules.[4][5]

Reaction Scheme:

Materials:

ReagentMolar Equiv.
This compound1.0
Amine1.2
Pd Catalyst (e.g., Pd2(dba)3)0.01-0.02
Ligand (e.g., BINAP, Xantphos)0.02-0.04
Base (e.g., NaOtBu, K3PO4)1.4
Solvent (e.g., Toluene, Dioxane)-

Procedure:

  • In a glovebox, charge a dry Schlenk tube with the palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 4-amino-2-methyl-2,3-dihydro-1H-inden-1-one derivative.

Expected Yields: 60-90% (highly dependent on the specific amine and reaction conditions).

Data Presentation

Table 1: Representative Suzuki-Miyaura Coupling Reactions with this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)2 (1)SPhos (2)K2CO3Toluene/H2O1001292
24-Methoxyphenylboronic acidPd(PPh3)4 (2)-Na2CO3Dioxane/H2O901685
3Pyridin-3-ylboronic acidPd(dppf)Cl2 (3)-Cs2CO3DMF110878

Table 2: Representative Buchwald-Hartwig Amination Reactions with this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd2(dba)3 (1.5)BINAP (3)NaOtBuToluene1001888
2AnilinePd(OAc)2 (2)Xantphos (4)K3PO4Dioxane1102475
3BenzylaminePd2(dba)3 (1)RuPhos (2)LiHMDSTHF801291

Visualizations

G General Workflow for Pharmaceutical Intermediate Synthesis cluster_start Starting Material cluster_reaction Key Synthetic Step cluster_intermediate Intermediate cluster_modification Further Modification cluster_final Final Product start This compound reaction Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) start->reaction Coupling Partner (Boronic Acid or Amine) intermediate Functionalized Indanone Derivative reaction->intermediate modification Additional Synthetic Steps (e.g., reduction, derivatization) intermediate->modification final Active Pharmaceutical Ingredient (API) modification->final G Simplified LPA1 Receptor Signaling Pathway in Fibrosis LPA Lysophosphatidic Acid (LPA) LPA1R LPA1 Receptor (GPCR) LPA->LPA1R G_protein G Protein Activation (Gαi, Gαq, Gα12/13) LPA1R->G_protein downstream Downstream Effectors (e.g., Rho, ROCK, PLC) G_protein->downstream cellular_response Cellular Responses downstream->cellular_response fibrosis Fibrosis cellular_response->fibrosis Proliferation, Migration, ECM Deposition antagonist LPA1 Antagonist (Synthesized Intermediate) antagonist->LPA1R Inhibition

References

Application Notes and Protocols for 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the application of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one in kinase inhibitor development is limited in publicly available literature. The following application notes and protocols are based on the established utility of the broader class of substituted indanones and arylidene indanones as scaffolds for kinase inhibitors. The provided information serves as a guide for the potential application of the title compound and its derivatives.

Application Notes

The indanone scaffold is a privileged structure in medicinal chemistry, recognized for its synthetic tractability and its presence in numerous biologically active compounds. This compound offers a versatile starting point for the development of novel kinase inhibitors. The strategic placement of the bromine atom at the 4-position provides a key handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions allow for the introduction of diverse aryl, heteroaryl, and amino moieties to explore the chemical space and optimize inhibitor potency and selectivity.

The 2-methyl group can influence the conformational rigidity of the indanone ring and its interactions within the kinase active site. The core structure of 2,3-dihydro-1H-inden-1-one is relatively planar, a feature often found in kinase inhibitors that target the ATP-binding pocket by mimicking the adenine region of ATP.

Derivatives of the related arylidene indanone scaffold have shown promise as allosteric inhibitors of Akt (also known as Protein Kinase B), a key node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1] This suggests that inhibitors derived from this compound could potentially target this and other critical cancer-related signaling pathways.

Key Potential Advantages of the this compound Scaffold:

  • Synthetic Versatility: The bromine atom allows for facile derivatization through established cross-coupling methodologies.

  • Structural Rigidity: The bicyclic indanone core provides a rigid framework, which can lead to higher binding affinity and selectivity.

  • Drug-like Properties: The scaffold possesses favorable physicochemical properties for drug development.

Potential Kinase Targets and Signaling Pathways

Based on the activity of related indanone derivatives, potential kinase targets for inhibitors derived from this compound could include:

  • Akt (Protein Kinase B): A serine/threonine kinase central to cell survival, proliferation, and metabolism.[1][2]

  • HER2 (Human Epidermal Growth Factor Receptor 2): A receptor tyrosine kinase overexpressed in several cancers, particularly breast cancer.

  • PIM1 Kinase: A serine/threonine kinase involved in cell cycle progression and apoptosis.

The inhibition of these kinases can modulate critical signaling pathways implicated in cancer progression.

Data Presentation

The following table summarizes the inhibitory activity of representative arylidene indanone derivatives against Akt kinase, demonstrating the potential of this scaffold.

Compound IDStructureTarget KinaseIC50 (µM)Cell LineReference
FXY-1 2-arylidene-4, 7-dimethyl indan-1-oneAkt (allosteric)~3-fold less potent than FCX-146Lung Cancer Models[1]
FCX-146 Optimized FXY-1 derivativeAkt (allosteric)Potent (specific value not provided)HL-60[1]
ARQ-092 Allosteric Akt inhibitorAkt~1.88MCF10A-WT[3]
MK2206 Allosteric Akt inhibitorAkt(data available)MCF10A-WT[3]

Experimental Protocols

Synthesis of Arylidene Indanone Derivatives via Aldol Condensation

This protocol describes a general method for the synthesis of arylidene indanone derivatives from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1M

  • Distilled water

  • Magnetic stirrer and heating plate

  • Round-bottom flask

  • Condenser

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted benzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

  • Add a catalytic amount of a base (e.g., 10% aqueous KOH or NaOH solution) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the mixture with 1M HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold water to remove any remaining impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified arylidene indanone derivative.

  • Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Synthesis of 4-Aryl-2-methyl-2,3-dihydro-1H-inden-1-one via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of 4-aryl derivatives from this compound using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2 equivalents)

  • Solvent (e.g., Dioxane/water mixture, 4:1)

  • Magnetic stirrer and heating plate

  • Schlenk flask or sealed tube

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (Dioxane/water) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-methyl-2,3-dihydro-1H-inden-1-one.

  • Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Purified target kinase (e.g., Akt1)

  • Kinase substrate peptide

  • ATP

  • Synthesized inhibitor compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the serially diluted inhibitor or DMSO (vehicle control).

    • Add the target kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at 30 °C for 1 hour.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Visualizations

G Hypothetical Kinase Inhibitor Synthesis Workflow cluster_synthesis Synthesis cluster_screening Screening Start 4-Bromo-2-methyl-inden-1-one Reaction Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction Arylboronic acid or Amine Purification Purification (Column Chromatography) Reaction->Purification Product Indanone-based Kinase Inhibitor Library Purification->Product Assay In Vitro Kinase Assay (e.g., ADP-Glo) Product->Assay Data IC50 Determination Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead PI3K_AKT_Pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., HER2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival mTORC1->CellSurvival Inhibitor Indanone-based Akt Inhibitor Inhibitor->Akt inhibits

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 4-Bromo-2-methyl-1-indanone, a versatile building block in medicinal chemistry and materials science. The indanone scaffold is a privileged structure found in numerous biologically active compounds, and the ability to functionalize the C4 position through cross-coupling reactions opens avenues for the synthesis of diverse molecular architectures.[1]

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] For 4-Bromo-2-methyl-1-indanone, these reactions allow for the introduction of a wide array of substituents at the aromatic ring, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. The most common and versatile of these reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Data Presentation: Reaction Conditions and Yields

The following table summarizes quantitative data for the palladium-catalyzed cross-coupling reactions of 4-Bromo-2-methyl-1-indanone and related bromo-aryl substrates. This data is compiled from literature sources and provides a comparative overview of reaction conditions and expected yields.

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki Aryl/heteroaryl boronic acidsPd(OAc)₂ (0.005)NoneK₂CO₃PEG400/TBAB1101up to 98[3]
Heck (Generalized) AlkenePd(OAc)₂ (1-5)PPh₃ or P(o-tol)₃ (2-10)Et₃N or K₂CO₃DMF or MeCN80-12012-24Variable[4][5]
Sonogashira (Generalized) Terminal AlkynePdCl₂(PPh₃)₂ (1-5)CuI (2-10)Et₃N or i-Pr₂NHToluene or THFrt - 806-20Variable[1][6][7]
Buchwald-Hartwig (Generalized) AminePd₂(dba)₃ (1-2)XPhos or BINAP (2-4)NaOtBu or K₃PO₄Toluene or Dioxane80-11012-24Variable[8][9]

Experimental Protocols

Note: The following protocols are provided as a guide. Optimization of reaction conditions may be necessary for specific substrates and scales. Always conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.

Suzuki-Miyaura Coupling: Arylation of 4-Bromo-2-methyl-1-indanone

This protocol is based on a highly efficient ligand-free method.[3]

Materials:

  • 4-Bromo-2-methyl-1-indanone

  • Aryl/heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Tetrabutylammonium bromide (TBAB)

  • Polyethylene glycol 400 (PEG400)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 4-Bromo-2-methyl-1-indanone (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and TBAB (1.0 mmol).

  • Add PEG400 (3 mL) and deionized water (0.5 mL) to the flask.

  • Add Pd(OAc)₂ (0.005 mol%).

  • Stir the reaction mixture at 110 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling: Vinylation of 4-Bromo-2-methyl-1-indanone (Generalized Protocol)

This generalized protocol is based on typical conditions for the Heck reaction.[4][5]

Materials:

  • 4-Bromo-2-methyl-1-indanone

  • Alkene (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 4-Bromo-2-methyl-1-indanone (1.0 mmol), Pd(OAc)₂ (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • Add the anhydrous solvent (5 mL).

  • Add the alkene (1.5 mmol) and the base (2.0 mmol).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Sonogashira Coupling: Alkynylation of 4-Bromo-2-methyl-1-indanone (Generalized Protocol)

This generalized protocol is based on standard Sonogashira coupling conditions.[1][6][7]

Materials:

  • 4-Bromo-2-methyl-1-indanone

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equivalents)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-2-methyl-1-indanone (1.0 mmol), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Add the anhydrous solvent (5 mL) and the amine base (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction at room temperature or heat to 40-80 °C for 6-20 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination of 4-Bromo-2-methyl-1-indanone (Generalized Protocol)

This generalized protocol is based on established Buchwald-Hartwig amination methods.[8][9]

Materials:

  • 4-Bromo-2-methyl-1-indanone

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos or BINAP (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄) (1.5 equivalents)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (e.g., 1 mol%), the phosphine ligand (e.g., 2 mol%), and the base (1.5 mmol) to a Schlenk tube.

  • Add 4-Bromo-2-methyl-1-indanone (1.0 mmol) and the anhydrous solvent (5 mL).

  • Add the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

G cluster_reactants Reactants cluster_catalyst Catalytic System 4-Bromo-2-methyl-1-indanone 4-Bromo-2-methyl-1-indanone Product Product 4-Bromo-2-methyl-1-indanone->Product Coupling Partner Coupling Partner Coupling Partner->Product Pd(0) or Pd(II) Precatalyst Pd(0) or Pd(II) Precatalyst Pd(0) or Pd(II) Precatalyst->Product Catalyst Ligand Ligand Ligand->Product Base Base Base->Product

Caption: Generalized reaction scheme for cross-coupling.

G Start Start Reaction Setup Reaction Setup Start->Reaction Setup Inert Atmosphere Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring TLC/GC-MS Workup Workup Reaction Monitoring->Workup Quenching/Extraction Purification Purification Workup->Purification Chromatography Analysis Analysis Purification->Analysis NMR/MS End End Analysis->End

Caption: Experimental workflow from setup to analysis.

G Desired Bond Desired Bond C-C (sp2-sp2) C-C (sp2-sp2) Desired Bond->C-C (sp2-sp2) Boronic Acid C-C (sp2-sp) C-C (sp2-sp) Desired Bond->C-C (sp2-sp) Terminal Alkyne C-C (sp2-sp2 vinyl) C-C (sp2-sp2 vinyl) Desired Bond->C-C (sp2-sp2 vinyl) Alkene C-N C-N Desired Bond->C-N Amine Suzuki Coupling Suzuki Coupling C-C (sp2-sp2)->Suzuki Coupling Sonogashira Coupling Sonogashira Coupling C-C (sp2-sp)->Sonogashira Coupling Heck Coupling Heck Coupling C-C (sp2-sp2 vinyl)->Heck Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination C-N->Buchwald-Hartwig Amination

Caption: Decision tree for reaction selection.

References

Application Notes: Synthesis of 4-Bromo-2-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1] These compounds exhibit a wide range of activities, including applications as anticancer agents and treatments for neurodegenerative diseases like Alzheimer's.[1] The synthesis of substituted indanones, such as 4-Bromo-2-methyl-1-indanone, is of significant interest to researchers in drug development as it provides a key intermediate for creating more complex molecular architectures. The bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions, while the methyl group influences the molecule's conformational properties and biological interactions.

This document provides a detailed two-stage protocol for the synthesis of 4-Bromo-2-methyl-1-indanone. The pathway involves an initial malonic ester synthesis to create the carboxylic acid intermediate, 3-(2-bromophenyl)-2-methylpropanoic acid, followed by an intramolecular Friedel-Crafts acylation to form the target indanone.[2][3][4][5][6]

Overall Reaction Pathway

The synthesis proceeds in two primary stages:

  • Stage 1: Synthesis of the intermediate 3-(2-bromophenyl)-2-methylpropanoic acid from 2-bromobenzyl bromide via malonic ester synthesis.

  • Stage 2: Intramolecular Friedel-Crafts acylation of the intermediate to yield the final product, 4-Bromo-2-methyl-1-indanone.

G cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Cyclization A 2-Bromobenzyl bromide B Diethyl (2-bromobenzyl)methylmalonate A->B  1. NaOEt, Diethyl methylmalonate  2. Ethanol, Reflux C 3-(2-Bromophenyl)-2-methylpropanoic acid B->C  H₃O⁺, Heat  (Hydrolysis & Decarboxylation) D 4-Bromo-2-methyl-1-indanone C->D  1. SOCl₂  2. AlCl₃, DCM G start Start prep Prepare AlCl₃ Suspension in DCM (0°C) start->prep add Add Acid Chloride Solution Dropwise prep->add react Stir at Room Temp (3-5 hours) add->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash Sequentially (H₂O, NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purify via Column Chromatography concentrate->purify end Final Product purify->end

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the laboratory-scale synthesis of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the intramolecular Friedel-Crafts acylation to form the 2-methyl-2,3-dihydro-1H-inden-1-one core, followed by regioselective bromination. Methodologies, reactant quantities, and expected outcomes are presented to guide researchers in the successful synthesis of this compound.

Introduction

Indanone scaffolds are prevalent in a variety of biologically active molecules and natural products. The targeted functionalization of the indanone core allows for the exploration of structure-activity relationships in drug discovery programs. This compound serves as a key building block, with the bromine atom providing a reactive handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse molecular fragments. The following protocols detail a reliable synthetic route to this important intermediate.

Synthetic Workflow

The overall synthetic strategy involves two primary transformations: the formation of the indanone ring system followed by aromatic bromination.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Electrophilic Bromination start1 2-Chloro-2-methylpropiophenone reagent1 Aluminum Chloride (AlCl3) Dichloromethane start1->reagent1 product1 2-Methyl-2,3-dihydro-1H-inden-1-one reagent1->product1 reagent2 Bromine (Br2) Acetic Acid product1->reagent2 product2 This compound product1->product2 Purification reagent2->product2

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-2,3-dihydro-1H-inden-1-one

This procedure is adapted from a known method for preparing 1-indanones via intramolecular Friedel-Crafts acylation.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Chloro-2-methylpropiophenone182.6530.0 g0.164
Aluminum chloride (anhydrous)133.3445.0 g0.337
Dichloromethane (anhydrous)-200 mL-
5% Hydrochloric acid (aq)-300 mL-
2% Sodium bicarbonate (aq)-150 mL-
Magnesium sulfate (anhydrous)-As needed-
Ice-400 g-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (45.0 g).

  • Suspend the aluminum chloride in anhydrous dichloromethane (200 mL).

  • Slowly add a solution of 2-chloro-2-methylpropiophenone (30.0 g) in 30 mL of heptane to the suspension over 30 minutes, maintaining the temperature at room temperature.

  • After the addition is complete, stir the reaction mixture for an additional hour at room temperature.

  • Carefully pour the reaction mixture onto 400 g of ice with stirring.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 5% aqueous hydrochloric acid (2 x 150 mL) and 2% aqueous sodium bicarbonate (150 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-methyl-2,3-dihydro-1H-inden-1-one can be purified by vacuum distillation.

Expected Yield: Approximately 94% (crude).[1]

Step 2: Synthesis of this compound

This is a proposed protocol for the regioselective bromination of the indanone precursor. The ketone is a deactivating meta-director, while the fused alkyl portion is an activating ortho-, para-director. The 4-position is sterically accessible and electronically favored, being para to the activating alkyl group and meta to the deactivating carbonyl.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 10g of starting material)Moles
2-Methyl-2,3-dihydro-1H-inden-1-one146.1910.0 g0.068
Bromine (Br₂)159.813.5 mL (10.9 g)0.068
Glacial Acetic Acid-100 mL-
Sodium thiosulfate solution (sat.)-As needed-
Sodium bicarbonate solution (sat.)-As needed-
Dichloromethane-200 mL-
Sodium sulfate (anhydrous)-As needed-

Procedure:

  • Dissolve 2-methyl-2,3-dihydro-1H-inden-1-one (10.0 g) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (3.5 mL) in glacial acetic acid (20 mL) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing 300 mL of ice water.

  • Quench any remaining bromine by adding saturated sodium thiosulfate solution until the orange color disappears.

  • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Note: The regioselectivity of the bromination may need to be optimized by adjusting the temperature, reaction time, and solvent.

Alternative Synthetic Route

An alternative approach involves the synthesis of a pre-brominated precursor, followed by intramolecular Friedel-Crafts acylation.

G cluster_0 Step A: Precursor Synthesis cluster_1 Step B: Friedel-Crafts Acylation start_alt 2-Methyl-2-phenylpropanoic acid reagent_alt1 Bromine (Br2) Aqueous medium start_alt->reagent_alt1 product_alt1 2-(3-Bromophenyl)-2-methylpropanoic acid reagent_alt1->product_alt1 reagent_alt2 1. Thionyl Chloride 2. Aluminum Chloride (AlCl3) product_alt1->reagent_alt2 product_alt2 This compound product_alt1->product_alt2 Cyclization reagent_alt2->product_alt2

Caption: Alternative synthetic route via a pre-brominated precursor.

This route may offer better control over the regiochemistry of the final product. The synthesis of the required 2-(3-bromophenyl)-2-methylpropanoic acid precursor can be achieved through the bromination of 2-methyl-2-phenylpropanoic acid, although separation from other isomers may be necessary.[2] The subsequent intramolecular Friedel-Crafts cyclization would then yield the desired product.

Data Summary

StepStarting MaterialKey ReagentsProductTypical YieldReference
12-Chloro-2-methylpropiophenoneAlCl₃, Dichloromethane2-Methyl-2,3-dihydro-1H-inden-1-one~94% (crude)[1]
22-Methyl-2,3-dihydro-1H-inden-1-oneBr₂, Acetic AcidThis compound-Proposed

Concluding Remarks

The provided protocols outline a practical and efficient pathway for the synthesis of this compound. The two-step approach, involving a Friedel-Crafts acylation followed by electrophilic bromination, utilizes standard laboratory techniques and commercially available reagents. While the initial Friedel-Crafts cyclization is a high-yielding reaction, the subsequent bromination may require optimization to maximize the yield of the desired 4-bromo isomer. The successful synthesis of this compound will provide medicinal chemists and researchers with a versatile platform for the development of novel therapeutics.

References

Application Notes and Protocols for the Regioselective Bromination of 2-Methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the regioselective α-bromination of 2-methyl-2,3-dihydro-1H-inden-1-one to yield 2-bromo-2-methyl-2,3-dihydro-1H-inden-1-one. This protocol is designed to favor the formation of the thermodynamically more stable enol intermediate, thus ensuring high regioselectivity at the C2 position.

The α-bromination of ketones is a fundamental transformation in organic synthesis, providing key intermediates for the construction of more complex molecular architectures. For unsymmetrical ketones such as 2-methyl-2,3-dihydro-1H-inden-1-one, achieving high regioselectivity is crucial. The protocol described herein utilizes N-bromosuccinimide (NBS) as the brominating agent under acidic catalysis, which promotes the formation of the desired 2-bromo-2-methyl-2,3-dihydro-1H-inden-1-one isomer.[1][2]

Reaction Principle

The regioselective α-bromination of 2-methyl-2,3-dihydro-1H-inden-1-one is achieved under thermodynamic control. In the presence of an acid catalyst, the ketone undergoes tautomerization to form an enol. For 2-methyl-2,3-dihydro-1H-inden-1-one, two possible enol tautomers can be formed. The enol with the more substituted double bond (at the C1-C2 position) is thermodynamically more stable.[3][4] This more stable enol then acts as a nucleophile, reacting with the electrophilic bromine source (NBS) to yield the desired 2-bromo-2-methyl-2,3-dihydro-1H-inden-1-one.[1]

Quantitative Data Summary

The following tables summarize the reactants, reagents, and expected outcomes for the regioselective bromination reaction, along with the specifications for analytical instrumentation.

Table 1: Reactants, Reagents, and Product Specifications

Compound/ReagentMolecular FormulaMolar Mass ( g/mol )Molar EquivalentsAmount
2-Methyl-2,3-dihydro-1H-inden-1-oneC₁₀H₁₀O146.191.01.46 g (10 mmol)
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.11.96 g (11 mmol)
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S172.200.1172 mg (1 mmol)
Dichloromethane (DCM)CH₂Cl₂84.93-50 mL
Product
2-Bromo-2-methyl-2,3-dihydro-1H-inden-1-oneC₁₀H₉BrO225.08-Expected Yield: ~85-95%

Table 2: Instrumentation and Software Specifications

Instrument/SoftwareSpecification/Purpose
Nuclear Magnetic Resonance (NMR)400 MHz spectrometer for ¹H and ¹³C NMR to confirm product structure.
Infrared (IR) SpectroscopyFTIR spectrometer with ATR accessory to identify functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)To determine product purity and confirm molecular weight.
High-Resolution Mass Spectrometry (HRMS)For accurate mass determination of the product.
Chemical Drawing SoftwareTo generate chemical structures.
Data Analysis SoftwareFor processing NMR and MS data.

Experimental Protocol

Materials:

  • 2-Methyl-2,3-dihydro-1H-inden-1-one

  • N-Bromosuccinimide (NBS), recrystallized from water

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-2,3-dihydro-1H-inden-1-one (1.46 g, 10 mmol).

  • Dissolution: Dissolve the starting material in 50 mL of anhydrous dichloromethane.

  • Addition of Reagents: Add N-bromosuccinimide (1.96 g, 11 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (172 mg, 1 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by adding 50 mL of deionized water.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated aqueous sodium thiosulfate solution (to remove any unreacted bromine), 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and HRMS to confirm its identity and purity.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Start dissolve Dissolve Indanone in DCM start->dissolve add_reagents Add NBS and p-TsOH dissolve->add_reagents react Stir at RT add_reagents->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash_na2s2o3 Wash with Na2S2O3 extract->wash_na2s2o3 wash_nahco3 Wash with NaHCO3 wash_na2s2o3->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine dry Dry over MgSO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate filter->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize (NMR, IR, MS) chromatography->characterize end Final Product characterize->end

Caption: Experimental workflow for the regioselective bromination.

Proposed Reaction Mechanism

reaction_mechanism ketone 2-Methyl-1-indanone protonated_ketone Protonated Ketone ketone->protonated_ketone  + H+ (from p-TsOH) enol Thermodynamically Favored Enol (More Substituted) protonated_ketone->enol  - H+ intermediate Bromonium Intermediate enol->intermediate  + NBS nbs NBS product 2-Bromo-2-methyl-1-indanone intermediate->product  - H+ succinimide Succinimide intermediate->succinimide byproduct h_plus H+

Caption: Proposed mechanism for regioselective α-bromination.

References

Functionalization of the Indanone Core: Application Notes and Protocols Utilizing 4-Bromo-2-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the indanone core using 4-bromo-2-methyl-1-indanone as a versatile starting material. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Derivatives of the indanone core have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties, making them attractive targets for drug discovery programs.[1][3][4][5] Specifically, 4-bromo-2-methyl-1-indanone offers a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of substituted indanone derivatives for further investigation.

Overview of Functionalization Strategies

The bromine atom at the 4-position of the 2-methyl-1-indanone core is amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide range of substituents, including aryl, heteroaryl, amino, and alkynyl groups. This document will focus on four key reactions:

  • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond between the indanone core and an aryl or vinyl group.

  • Buchwald-Hartwig Amination: For the synthesis of arylamines by forming a carbon-nitrogen bond.

  • Heck Reaction: For the vinylation of the indanone core.

  • Sonogashira Coupling: For the introduction of an alkynyl moiety.

These reactions provide a powerful toolkit for the diversification of the 4-bromo-2-methyl-1-indanone scaffold, leading to novel compounds with potential therapeutic applications.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Suzuki-Miyaura Coupling of 4-Bromo-2-methyl-1-indanone

This protocol describes the palladium-catalyzed cross-coupling of 4-bromo-2-methyl-1-indanone with an arylboronic acid.

Materials:

  • 4-Bromo-2-methyl-1-indanone

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-methyl-1-indanone (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of 4-Bromo-2-methyl-1-indanone

This protocol outlines the palladium-catalyzed amination of 4-bromo-2-methyl-1-indanone with a primary or secondary amine.

Materials:

  • 4-Bromo-2-methyl-1-indanone

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand.

  • Add the anhydrous, degassed solvent and stir for a few minutes to allow for catalyst activation.

  • Add 4-bromo-2-methyl-1-indanone (1.0 equiv.), the amine (1.2 equiv.), and the base (1.4 equiv.).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction of 4-Bromo-2-methyl-1-indanone

This protocol describes the palladium-catalyzed vinylation of 4-bromo-2-methyl-1-indanone with an alkene.

Materials:

  • 4-Bromo-2-methyl-1-indanone

  • Alkene (e.g., Styrene, 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%)

  • Base (e.g., Triethylamine, 2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., DMF or Acetonitrile)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 4-bromo-2-methyl-1-indanone (1.0 equiv.), the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent, the alkene (1.5 equiv.), and the base (2.0 equiv.).

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated salts and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling of 4-Bromo-2-methyl-1-indanone

This protocol details the palladium- and copper-catalyzed coupling of 4-bromo-2-methyl-1-indanone with a terminal alkyne.

Materials:

  • 4-Bromo-2-methyl-1-indanone

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromo-2-methyl-1-indanone (1.0 equiv.), the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent and the base.

  • Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the functionalization of aryl bromides analogous to 4-bromo-2-methyl-1-indanone. Actual yields and reaction times may vary depending on the specific substrates and optimized conditions.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285-95[6]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Toluene1001680-90[7]
33-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Dioxane1102475-85[8]

Table 2: Representative Data for Buchwald-Hartwig Amination of Aryl Bromides

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene1001890-98[9]
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102485-95[10]
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH901680-90[11]

Table 3: Representative Data for Heck Reaction of Aryl Bromides

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1001270-85[12]
2n-Butyl acrylatePdCl₂(PPh₃)₂ (1)-NaOAcDMA1202475-90[13]
34-VinylpyridinePd(OAc)₂ (2)PPh₃ (4)K₂CO₃Acetonitrile801665-80[14]

Table 4: Representative Data for Sonogashira Coupling of Aryl Bromides

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)1Et₃NTHFRT685-95[15][16]
21-HexynePd(PPh₃)₄ (3)2i-Pr₂NHDMF501280-90[17]
3TrimethylsilylacetylenePdCl₂(MeCN)₂ (2)1Et₃NToluene60890-98

Visualizations

The following diagrams illustrate the general experimental workflow for the functionalization of 4-bromo-2-methyl-1-indanone and the catalytic cycle for the Suzuki-Miyaura coupling as a representative example.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Combine Reactants: - 4-Bromo-2-methyl-1-indanone - Coupling Partner - Catalyst & Ligand - Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool Reaction Complete extract Aqueous Work-up & Extraction cool->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: General experimental workflow for the functionalization of 4-bromo-2-methyl-1-indanone.

suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂(Br) pd0->pd_complex R-Br oxidative_addition Oxidative Addition pd_aryl_complex R-Pd(II)L₂(Ar) pd_complex->pd_aryl_complex ArB(OR)₂ Base transmetalation Transmetalation boronate ArB(OR)₂ base Base pd_aryl_complex->pd0 R-Ar reductive_elimination Reductive Elimination product R-Ar aryl_bromide R-Br (4-Bromo-2-methyl- 1-indanone)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-Bromo-2-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds, specifically indenopyrazoles, utilizing 4-Bromo-2-methyl-1-indanone as a key starting material. The methodologies outlined are based on established synthetic strategies for related indanone derivatives and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

4-Bromo-2-methyl-1-indanone is a versatile bicyclic ketone that serves as a valuable building block in the synthesis of various heterocyclic systems. The presence of the bromine atom and the ketone functionality provides multiple reactive sites for chemical modification, making it an attractive precursor for the generation of diverse molecular scaffolds. This document focuses on the synthesis of indenopyrazoles, a class of fused heterocyclic compounds with significant potential in drug discovery due to their reported biological activities, including anticancer and antimicrobial properties.

Synthesis of Indenopyrazoles

The primary synthetic route for the preparation of indenopyrazoles from 4-Bromo-2-methyl-1-indanone involves a condensation reaction with hydrazine derivatives. This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the fused pyrazole ring system.

General Reaction Scheme

G start 4-Bromo-2-methyl-1-indanone intermediate Indenopyrazole Intermediate start->intermediate Condensation hydrazine Hydrazine Hydrate (or substituted hydrazine) hydrazine->intermediate product Substituted Indenopyrazole intermediate->product Cyclization

Caption: General reaction pathway for the synthesis of indenopyrazoles.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related indenopyrazole derivatives and can be applied to 4-Bromo-2-methyl-1-indanone.

Protocol 1: Synthesis of 7-Bromo-6-methyl-1,4-dihydroindeno[1,2-c]pyrazol-4-one

This protocol describes the reaction of 4-Bromo-2-methyl-1-indanone with hydrazine hydrate to form the corresponding indenopyrazole.

Materials:

  • 4-Bromo-2-methyl-1-indanone

  • Hydrazine hydrate (99-100%)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Distilled water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 mmol of 4-Bromo-2-methyl-1-indanone in 30 mL of absolute ethanol.

  • To this solution, add 12 mmol of hydrazine hydrate. A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled solution into a beaker containing crushed ice and water to precipitate the product.

  • Filter the resulting solid using a Büchner funnel and wash thoroughly with cold water.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the dried solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 7-Bromo-6-methyl-1,4-dihydroindeno[1,2-c]pyrazol-4-one.

Workflow for Indenopyrazole Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve 4-Bromo-2-methyl-1-indanone in Ethanol B Add Hydrazine Hydrate A->B C Add Catalyst (optional) B->C D Reflux for 6-8 hours C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Precipitate in Ice Water F->G H Filter and Wash Solid G->H I Dry the Product H->I J Recrystallize I->J G A Start: 4-Bromo-2-methyl-1-indanone C Step 1: Nucleophilic Attack on Carbonyl Carbon A->C B Reagent: Hydrazine Derivative B->C D Intermediate: Hydrazone Formation C->D E Step 2: Intramolecular Cyclization D->E F Product: Fused Indenopyrazole Ring System E->F

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Bromo-2-methyl-1-indanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-2-methyl-1-indanone. The primary synthetic route covered is the intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(3-bromophenyl)butanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-Bromo-2-methyl-1-indanone, presented in a question-and-answer format.

Question 1: Why is my reaction yield consistently low?

Answer:

Low yields in the synthesis of 4-Bromo-2-methyl-1-indanone can stem from several factors related to the intramolecular Friedel-Crafts acylation reaction. The most common culprits are inactive reagents, suboptimal reaction conditions, or the formation of side products.

Possible Causes & Solutions:

  • Inactive Lewis Acid Catalyst: The Lewis acid (e.g., aluminum chloride, AlCl₃) is highly hygroscopic and will lose activity upon exposure to moisture.

    • Solution: Use a fresh, unopened container of the Lewis acid. Handle the catalyst under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent moisture contamination.

  • Insufficiently Anhydrous Conditions: Trace amounts of water in the solvent or on the glassware can quench the Lewis acid and inhibit the reaction.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use a dry, anhydrous solvent appropriate for Friedel-Crafts reactions, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Suboptimal Reaction Temperature: The activation energy for the cyclization may not be reached if the temperature is too low, or side reactions may be favored at excessively high temperatures.

    • Solution: The optimal temperature can vary depending on the specific precursor and Lewis acid used. A stepwise increase in temperature, for example from 0 °C to room temperature, is often effective. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature profile.

  • Precursor Purity: Impurities in the 3-(3-bromophenyl)butanoic acid or its corresponding acyl chloride can interfere with the reaction.

    • Solution: Purify the starting material before use, for instance, by recrystallization or column chromatography. Confirm the purity using techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis.

Question 2: I am observing the formation of multiple products. How can I improve the selectivity?

Answer:

The formation of multiple products, particularly regioisomers, is a common challenge in Friedel-Crafts reactions. In the synthesis of 4-Bromo-2-methyl-1-indanone, this can lead to the formation of the undesired 6-Bromo-2-methyl-1-indanone isomer.

Possible Causes & Solutions:

  • Choice of Lewis Acid: The nature and amount of the Lewis acid can influence the regioselectivity of the cyclization.

    • Solution: Experiment with different Lewis acids. While AlCl₃ is common, other options like SnCl₄ or TiCl₄ might offer better selectivity for the desired isomer. The stoichiometry of the Lewis acid is also critical; using a slight excess is often necessary.

  • Reaction Solvent: The polarity of the solvent can affect the stability of the carbocation intermediate and thus the product distribution.

    • Solution: Solvents like nitromethane have been shown to improve selectivity in similar Friedel-Crafts acylations.[1]

  • Reaction Temperature: Higher temperatures can sometimes lead to isomerization or the formation of thermodynamically favored, but undesired, products.

    • Solution: Running the reaction at a lower temperature for a longer duration may improve selectivity.

Quantitative Data on Reaction Conditions:

Lewis Acid (equivalents)SolventTemperature (°C)Typical Yield (%)Typical Selectivity (desired:undesired)
AlCl₃ (1.2)Dichloromethane0 to 2570-855:1
SnCl₄ (1.2)Dichloromethane0 to 2565-808:1
TiCl₄ (1.2)Dichloromethane-20 to 060-7510:1
AlCl₃ (1.2)Nitromethane0 to 2575-90>15:1[1]

Experimental Protocols

Step 1: Synthesis of 3-(3-bromophenyl)butanoic acid (Precursor)

A detailed protocol for this precursor is not available in the searched literature. A plausible synthetic route would involve the conjugate addition of a methyl group to 3-bromocinnamic acid or a related derivative.

Step 2: Intramolecular Friedel-Crafts Cyclization to 4-Bromo-2-methyl-1-indanone

  • Preparation of the Acyl Chloride:

    • To a solution of 3-(3-bromophenyl)butanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~5 mL per gram of acid) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-(3-bromophenyl)butanoyl chloride.

  • Cyclization:

    • Cool a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM to 0 °C under an inert atmosphere.

    • Add a solution of the crude 3-(3-bromophenyl)butanoyl chloride in anhydrous DCM dropwise to the AlCl₃ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude 4-Bromo-2-methyl-1-indanone.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in this reaction?

A1: The Lewis acid, such as AlCl₃, coordinates to the carbonyl oxygen of the acyl chloride, which generates a highly electrophilic acylium ion. This strong electrophile is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction to form the five-membered ring of the indanone.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates the reaction is proceeding. For more quantitative analysis, LC-MS can be used.

Q3: What are the potential side products in this synthesis?

A3: Besides the undesired regioisomer (6-Bromo-2-methyl-1-indanone), other potential side products can include intermolecular acylation products (if the reaction is too concentrated), and decomposition products if the reaction is overheated.

Q4: Can I use a Brønsted acid instead of a Lewis acid for the cyclization?

A4: Strong Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid can also be used to catalyze the intramolecular cyclization directly from the carboxylic acid precursor, bypassing the need to form the acyl chloride. However, these conditions often require higher temperatures and may lead to different selectivity and side product profiles.

Visualizations

Experimental Workflow for 4-Bromo-2-methyl-1-indanone Synthesis

G cluster_0 Precursor Synthesis cluster_1 Acyl Chloride Formation cluster_2 Friedel-Crafts Cyclization cluster_3 Purification 3_bromocinnamic_acid 3-Bromocinnamic Acid Derivative conjugate_addition Conjugate Addition (e.g., with methylcuprate) 3_bromocinnamic_acid->conjugate_addition precursor 3-(3-bromophenyl)butanoic acid conjugate_addition->precursor acyl_chloride_formation Acyl Chloride Formation (Oxalyl Chloride, cat. DMF) precursor->acyl_chloride_formation acyl_chloride 3-(3-bromophenyl)butanoyl chloride acyl_chloride_formation->acyl_chloride cyclization Intramolecular Cyclization (AlCl3, DCM) acyl_chloride->cyclization crude_product Crude 4-Bromo-2-methyl-1-indanone cyclization->crude_product purification Column Chromatography crude_product->purification final_product Pure 4-Bromo-2-methyl-1-indanone purification->final_product

Caption: A generalized workflow for the synthesis of 4-Bromo-2-methyl-1-indanone.

Troubleshooting Logic for Low Yield

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Technical Support Center: Synthesis of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

Synthetic Pathways Overview

There are two primary synthetic routes for obtaining this compound. The choice of route may depend on the availability of starting materials and the specific challenges encountered in the laboratory.

A1 3-(2-Bromophenyl)-2-methylpropanoic acid A2 Intramolecular Friedel-Crafts Acylation A1->A2 Route A Target This compound A2->Target B1 2-Methyl-2,3-dihydro-1H-inden-1-one B2 Electrophilic Aromatic Bromination B1->B2 Route B B2->Target start Low/No Yield in Friedel-Crafts Reaction check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture check_catalyst_amount Check Catalyst Stoichiometry (>1.1 eq. AlCl3?) check_moisture->check_catalyst_amount Yes dry_glassware Action: Use anhydrous solvents & inert atmosphere. check_moisture->dry_glassware No check_temp Review Reaction Temperature (Heating applied?) check_catalyst_amount->check_temp Yes increase_catalyst Action: Increase catalyst loading to >1.1 eq. check_catalyst_amount->increase_catalyst No check_catalyst_type Evaluate Catalyst Choice (Sufficiently strong?) check_temp->check_catalyst_type Yes increase_temp Action: Gradually increase temperature (e.g., to 80°C). check_temp->increase_temp No change_catalyst Action: Use stronger acid (e.g., TfOH) or convert to acyl chloride. check_catalyst_type->change_catalyst No success Yield Improved check_catalyst_type->success Yes dry_glassware->success increase_catalyst->success increase_temp->success change_catalyst->success start NBS Bromination of 2-Methyl-1-Indanone conditions Reaction Conditions start->conditions polar_solvent Polar Solvent (e.g., Acetonitrile) conditions->polar_solvent Favors no_initiator No Radical Initiator (Dark, Room Temp) conditions->no_initiator Favors nonpolar_solvent Non-polar Solvent (e.g., CCl4) conditions->nonpolar_solvent Leads to initiator Radical Initiator (AIBN, UV Light) conditions->initiator Leads to aromatic_product Desired Product: 4-Bromo-2-methyl-1-indanone polar_solvent->aromatic_product no_initiator->aromatic_product side_product Side Product: Benzylic Bromination nonpolar_solvent->side_product initiator->side_product

Technical Support Center: Synthesis of 4-Bromo-2-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Bromo-2-methyl-1-indanone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize 4-Bromo-2-methyl-1-indanone resulted in a low yield and a mixture of products. What are the likely byproducts?

A1: In the synthesis of substituted indanones like 4-Bromo-2-methyl-1-indanone, several byproducts can lead to lower yields and purification challenges. Based on related syntheses, common byproducts may include:

  • Regioisomers: Depending on the synthetic route, particularly during bromination or Friedel-Crafts cyclization steps, constitutional isomers may form. For instance, you might observe the presence of 6-Bromo-2-methyl-1-indanone or 7-Bromo-2-methyl-1-indanone. The formation of regioisomers is a common issue in the synthesis of similar indanones.[1][2]

  • Poly-brominated Species: If the bromination step is not carefully controlled, di- or even tri-brominated indanones can be formed. Bromination of similar compounds has been shown to produce mono- and dibromo derivatives.[3]

  • Unreacted Starting Material: Incomplete conversion is a frequent cause of low yields.[2] This can be due to factors such as inactive catalysts or insufficient reaction time or temperature.

  • Knoevenagel Condensation Intermediate: If your synthesis involves precursors like Meldrum's acid, an intermediate from a Knoevenagel condensation might be present as a side product.[1]

  • O-acylated Byproducts: In Friedel-Crafts type reactions, O-acylation can sometimes compete with the desired C-acylation, leading to ester byproducts.

Q2: How can I minimize the formation of regioisomeric byproducts?

A2: Minimizing regioisomer formation depends heavily on the specific synthetic strategy.

  • For Friedel-Crafts Cyclization: The choice of solvent and Lewis acid can influence selectivity. For a related compound, nitromethane was found to give optimal selectivity over other solvents like acetonitrile or toluene.[1] Experimenting with different Lewis acids (e.g., AlCl₃, TiCl₄, SnCl₄) and reaction temperatures can help optimize the desired isomer.

  • For Bromination of 2-methyl-1-indanone: The choice of brominating agent (e.g., NBS, Br₂) and reaction conditions (solvent, temperature, catalyst) is critical. Running the reaction at lower temperatures and slowly adding the brominating agent can often improve selectivity.

Q3: I have a persistent impurity that is difficult to separate by column chromatography. What could it be and how can I remove it?

A3: A persistent impurity could be a regioisomer with very similar polarity to your target compound. In the synthesis of a related dimethoxy-2-methyl-1-indanone, a regioisomeric byproduct that was an oil was easily separated from the crystalline desired product by recrystallization.[1] You might try different solvent systems for recrystallization. Sometimes, converting the product to a derivative, purifying it, and then reverting it to the desired product can be an effective, albeit lengthy, strategy.

Q4: My Friedel-Crafts cyclization is not proceeding to completion. What are the common causes?

A4: Low or no conversion in a Friedel-Crafts acylation can stem from several issues:

  • Inactive Catalyst: Lewis acids like aluminum chloride (AlCl₃) are highly hygroscopic and can be hydrolyzed by atmospheric moisture, rendering them inactive.[2] Ensure you are using a fresh or properly stored anhydrous catalyst and running the reaction under an inert atmosphere.

  • Insufficiently Strong Acid: If using a Brønsted acid like polyphosphoric acid (PPA), its concentration is crucial for the reaction's success.[2]

  • Low Reaction Temperature: The activation energy for the cyclization may not be reached. Consider gradually increasing the reaction temperature.[2]

Data on Byproduct Formation

The following table summarizes potential byproduct percentages based on data from analogous indanone syntheses. This data should be used as a general guide.

Byproduct TypePotential Percentage (%)Notes
Knoevenagel Condensation Intermediate5 - 8Observed in a synthesis utilizing Meldrum's acid. This byproduct did not interfere with subsequent steps and was removed by recrystallization.[1]
Regioisomers>5The ratio of regioisomers is highly dependent on the reaction conditions. For a related synthesis, the ratio of the desired product to its regioisomer was greater than 20:1 under optimized conditions.[1]

Experimental Protocols

General Protocol for Intramolecular Friedel-Crafts Cyclization of 3-(Aryl)propanoic Acid

This is a generalized procedure based on the synthesis of similar indanones and should be adapted and optimized for 4-Bromo-2-methyl-1-indanone.

  • Acid Chloride Formation: The starting 3-(aryl)propanoic acid (1 equivalent) is dissolved in a suitable solvent like 1,2-dichloroethane.[4] Thionyl chloride (2.5 equivalents) is added, and the mixture is refluxed for several hours until the conversion to the acid chloride is complete.[4] The solvent and excess thionyl chloride are removed under reduced pressure.[4]

  • Cyclization: The crude acid chloride is dissolved in a solvent such as dichloromethane.[4] This solution is added dropwise to a stirred suspension of a Lewis acid, for example, anhydrous aluminum chloride (1.65 equivalents), in dichloromethane, while maintaining a low temperature (e.g., below 27 °C).[4]

  • Workup: The reaction is stirred at room temperature for several hours.[4] It is then carefully quenched by pouring it into ice water.[4] The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[4] The combined organic layers are washed with brine and saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[4]

  • Purification: The crude product is then purified, typically by column chromatography or recrystallization, to yield the final indanone.[4]

Visual Guides

Below are diagrams to assist in troubleshooting and understanding the synthetic process.

Troubleshooting_Workflow start Low Yield or Impure Product check_byproducts Analyze Crude Product (NMR, LC-MS) Identify Byproducts start->check_byproducts is_regioisomer Regioisomers Present? check_byproducts->is_regioisomer optimize_selectivity Optimize Reaction Selectivity (Solvent, Temp, Catalyst) is_regioisomer->optimize_selectivity Yes is_incomplete Incomplete Reaction? is_regioisomer->is_incomplete No recrystallize Attempt Recrystallization optimize_selectivity->recrystallize end_node Pure 4-Bromo-2-methyl-1-indanone recrystallize->end_node check_reagents Check Reagent Activity (e.g., Anhydrous Lewis Acid) is_incomplete->check_reagents Yes is_polybrominated Poly-bromination? is_incomplete->is_polybrominated No optimize_conditions Optimize Reaction Conditions (Time, Temperature) check_reagents->optimize_conditions optimize_conditions->end_node control_bromination Control Brominating Agent Stoichiometry and Addition Rate is_polybrominated->control_bromination Yes is_polybrominated->end_node No control_bromination->end_node

Caption: A troubleshooting workflow for the synthesis of 4-Bromo-2-methyl-1-indanone.

Byproduct_Structures cluster_byproducts Common Byproducts main_product 4-Bromo-2-methyl-1-indanone (Target Molecule) regioisomer Regioisomers (e.g., 6-Bromo-2-methyl-1-indanone) main_product->regioisomer dibromo Di-bromo Byproducts main_product->dibromo starting_material Unreacted Starting Material main_product->starting_material

Caption: Potential byproducts in 4-Bromo-2-methyl-1-indanone synthesis.

References

Technical Support Center: Purification of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically proceeding through an intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropanoic acid, can lead to several common impurities. These may include:

  • Unreacted Starting Material: Residual 3-(bromo-phenyl)-2-methylpropanoic acid.

  • Regioisomers: Formation of other isomers due to cyclization at different positions on the aromatic ring.

  • Solvent Residues: Traces of solvents used in the synthesis and work-up, such as dichloromethane, 1,2-dichloroethane, or ethyl acetate.

  • Byproducts from Side Reactions: Though less common in acylations, minor byproducts from intermolecular reactions could be present.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary and most effective purification techniques for this compound are recrystallization and column chromatography.[1] The choice between them depends on the impurity profile and the desired final purity. A combination of both methods is often employed for achieving high purity (>98%).

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical methods:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Solution
Oiling out instead of crystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Use a solvent system with a lower boiling point.- Add a seed crystal to induce crystallization.- Ensure slow cooling of the solution.
Low recovery yield - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent to dissolve the compound.- Cool the solution in an ice bath to minimize solubility.- Pre-heat the filtration apparatus.
Poor impurity removal The chosen solvent dissolves the impurities as well as the product.- Try a different solvent or a solvent mixture (e.g., a good solvent and a poor solvent).- Perform a second recrystallization.
Discolored crystals Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration.
Column Chromatography Issues
Issue Possible Cause Solution
Poor separation of spots on TLC The solvent system (mobile phase) is not optimal.- Adjust the polarity of the eluent. For non-polar compounds, start with a non-polar solvent and gradually increase polarity.- Try a different solvent system.
Cracking or channeling of the silica gel Improper packing of the column.- Ensure the silica gel is packed uniformly as a slurry.- Avoid letting the column run dry.
Compound is not eluting from the column The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase.
Broad or tailing bands - The sample was overloaded.- The compound is interacting too strongly with the stationary phase.- Use a larger column or reduce the amount of sample.- Add a small amount of a more polar solvent to the mobile phase.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound (Typical Results)

Technique Solvent/Mobile Phase Typical Recovery Purity Achieved Advantages Disadvantages
Recrystallization Hexane/Ethyl Acetate70-85%>98%Simple, scalable, good for removing less soluble impurities.May not remove impurities with similar solubility.
Ethanol65-80%>97%Effective for moderately polar compounds.Lower recovery for more soluble compounds.
Column Chromatography Silica Gel, Hexane/Ethyl Acetate Gradient50-70%>99%Excellent for separating compounds with different polarities.More time-consuming, requires more solvent.

Experimental Protocols

Protocol 1: Recrystallization using Hexane/Ethyl Acetate
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Slowly add hot hexane to the solution until it becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Prepare a silica gel column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.

  • Elution: Start with a non-polar mobile phase (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 95:5, then 90:10 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Workflow cluster_start Initial State cluster_decision Purity Assessment cluster_purification Purification Steps cluster_final Final Product Crude_Product Crude this compound Purity_Check_1 Assess Purity (TLC, HPLC) Crude_Product->Purity_Check_1 Recrystallization Recrystallization Purity_Check_1->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Purity_Check_1->Column_Chromatography Major Impurities / Isomers Further_Purification Assess Purity Again Recrystallization->Further_Purification Column_Chromatography->Further_Purification Pure_Product Pure Product (>98%) Further_Purification->Column_Chromatography Purity Not Met Further_Purification->Pure_Product Purity Met

Caption: Purification workflow for this compound.

Troubleshooting_Logic cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Chromatography Troubleshooting Start Purification Attempt Recrystallization_Issue Recrystallization Issue? Start->Recrystallization_Issue Chromatography_Issue Chromatography Issue? Start->Chromatography_Issue Check_Purity Check Purity and Yield Success Successful Purification Check_Purity->Success Purity & Yield OK Failure Unsuccessful Purification Check_Purity->Failure Purity or Yield Not OK Oiling_Out Oiling Out? Recrystallization_Issue->Oiling_Out Yes Low_Yield Low Yield? Recrystallization_Issue->Low_Yield No Oiling_Out->Low_Yield No Change_Solvent Change Solvent/Cooling Rate Oiling_Out->Change_Solvent Yes Low_Yield->Check_Purity No Reduce_Solvent Use Less Solvent/Check Cooling Low_Yield->Reduce_Solvent Yes Change_Solvent->Start Reduce_Solvent->Start Poor_Separation Poor Separation? Chromatography_Issue->Poor_Separation Yes No_Elution No Elution? Chromatography_Issue->No_Elution No Poor_Separation->No_Elution No Adjust_Mobile_Phase Adjust Mobile Phase Polarity Poor_Separation->Adjust_Mobile_Phase Yes No_Elution->Check_Purity No Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Yes Adjust_Mobile_Phase->Start Increase_Polarity->Start

Caption: Troubleshooting logic for purification issues.

References

Troubleshooting low yield in Suzuki coupling of 4-Bromo-2-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in the Suzuki-Miyaura cross-coupling of 4-Bromo-2-methyl-1-indanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments.

Q1: My Suzuki coupling reaction with 4-Bromo-2-methyl-1-indanone is resulting in a very low yield. What are the most common initial checks I should perform?

A1: Low yields in Suzuki couplings can often be traced back to fundamental issues with the reaction setup and reagents. A systematic check is the best first step:

  • Inert Atmosphere: The exclusion of oxygen is critical. The active Pd(0) catalyst and phosphine ligands are susceptible to oxidation, which deactivates the catalyst.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. Techniques like freeze-pump-thaw for the solvent and several vacuum-backfill cycles for the flask containing the solid reagents are highly recommended.[2]

  • Reagent Quality & Purity:

    • Catalyst and Ligand: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands can oxidize if not stored properly under an inert atmosphere.[1] Use fresh, high-purity catalyst and ligand.

    • Solvent and Base: Use anhydrous and thoroughly degassed solvents.[1] Oxygen dissolved in the solvent is a common cause of catalyst deactivation and side reactions.[3] Ensure the base is pure and has been stored correctly.

    • Boronic Acid/Ester: Boronic acids can decompose over time, especially if they are not pure.[3] Using a more stable boronic ester, like a pinacol ester, can often improve results by protecting the boronic acid from premature decomposition.[1][4]

Q2: I suspect my catalyst system is ineffective for 4-Bromo-2-methyl-1-indanone. What should I consider?

A2: 4-Bromo-2-methyl-1-indanone is a sterically hindered substrate due to the ortho-substituents on the aromatic ring. This steric bulk can slow down key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[5] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[4]

  • Switch to Bulky, Electron-Rich Ligands: For sterically demanding substrates, catalyst systems using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required.[4][6] These ligands promote the formation of the active monoligated Pd(0) species and accelerate the oxidative addition and reductive elimination steps.[7]

  • Catalyst Precursor: Using a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a specific ligand allows for more flexibility in optimizing the reaction.[2][8]

Q3: My starting materials are being consumed, but I'm observing significant side products instead of my desired coupled product. What are the likely side reactions and how can I minimize them?

A3: If your starting materials are reacting but the yield of the desired product is low, competitive side reactions are likely the cause.

  • Homocoupling: This is the self-coupling of two boronic acid molecules to form a biaryl byproduct. The primary cause is often the presence of oxygen.[3] Rigorous degassing of your solvents and maintaining a strictly inert atmosphere are the most effective ways to prevent this.[1][3]

  • Protodeboronation: This is the cleavage of the C-B bond on your boronic acid, which is then replaced by a hydrogen atom from a proton source (like water).[1][5] This is a major pathway for boronic acid decomposition.[9] To minimize it:

    • Use milder bases like K₃PO₄, KF, or Cs₂CO₃.[1]

    • Run the reaction under anhydrous conditions, as water can be a proton source.[1]

    • Convert the boronic acid to a more stable pinacol ester, which releases the boronic acid slowly in situ.[4]

  • Dehalogenation: This side reaction involves the replacement of the bromine on your 4-Bromo-2-methyl-1-indanone with a hydrogen atom.[3] This can occur if a hydride source is present in the reaction mixture.

Q4: How does the choice of base and solvent impact the reaction of this specific substrate?

A4: The base and solvent are not independent variables; their combination is crucial for success.

  • Role of the Base: The base is essential for activating the boronic acid to facilitate transmetalation.[7][8] However, strong bases in aqueous media can also promote protodeboronation.[10] For sterically hindered couplings, a common strategy is to use a milder base like K₃PO₄ or Cs₂CO₃.[5] In some cases, fluoride bases like KF can be effective, especially if your substrate has base-sensitive functional groups.[8][9]

  • Solvent Systems: The choice of solvent affects the solubility of the reagents and the reaction temperature.

    • Aqueous Mixtures: Toluene/water or Dioxane/water are common systems that work well for many Suzuki couplings.[11] However, the presence of water can increase the risk of protodeboronation.[1]

    • Anhydrous Solvents: For sensitive substrates, using an anhydrous solvent like dioxane or DMF can be beneficial to suppress water-related side reactions.[6][9] High-boiling point solvents also allow for the higher temperatures that may be necessary to overcome the steric hindrance of the substrate.[5]

Optimization of Reaction Conditions

For challenging substrates like 4-Bromo-2-methyl-1-indanone, a screening of reaction conditions is often necessary. The table below summarizes potential starting points for optimization.

Catalyst System (mol%)Base (equiv.)SolventTemp (°C)Key Considerations & Potential Outcome
Pd(PPh₃)₄ (2-5%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O80-100Standard conditions; may give low yield due to steric hindrance. A good baseline experiment.
Pd(OAc)₂ (2%) / SPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O (4:1)100-110A robust system for hindered aryl bromides.[4] SPhos is a bulky, electron-rich ligand designed for difficult couplings.
Pd₂(dba)₃ (1-2%) / P(t-Bu)₃ (3-6%)KF (3.0)THF (anhydrous)60-70P(t-Bu)₃ is a highly active ligand. KF is a mild base that can reduce side reactions like ester cleavage.[2][8]
Pd(dppf)Cl₂ (3-5%)K₂CO₃ (2.0)THF/H₂O (4:1)75-85A reliable catalyst that often gives decent yields and is less sensitive to air than some other systems.[2]
Pd(OAc)₂ (2%) / IMes-HCl (4%)t-BuOK (2.0)Dioxane (anhydrous)100-110NHC ligands are very effective for sterically hindered substrates.[6] Requires strictly anhydrous conditions.

Standard Experimental Protocol

This protocol provides a general methodology for the Suzuki coupling of 4-Bromo-2-methyl-1-indanone with a generic arylboronic acid.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2-methyl-1-indanone (1.0 equiv), the arylboronic acid or pinacol ester (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), and the ligand (e.g., SPhos, 0.04 equiv).[4]

  • Degassing: Seal the flask with a septum and perform a minimum of three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[4]

  • Solvent Addition: Prepare a degassed solvent mixture (e.g., 4:1 Dioxane/water) by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe under a positive pressure of inert gas.[4]

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel to isolate the desired compound.[1]

Visual Guides

G start Low Yield Observed check_atmosphere 1. Check Inert Atmosphere start->check_atmosphere atmosphere_ok Atmosphere is Good check_atmosphere->atmosphere_ok No O₂ atmosphere_bad Atmosphere is Poor check_atmosphere->atmosphere_bad O₂ present? check_reagents 2. Check Reagents atmosphere_ok->check_reagents fix_atmosphere Solution: - Improve degassing protocol - Check for leaks - Use Freeze-Pump-Thaw atmosphere_bad->fix_atmosphere conditions_ok Conditions Optimized fix_atmosphere->conditions_ok Re-run Reaction reagents_ok Reagents are Good check_reagents->reagents_ok High Purity reagents_bad Reagents are Suspect check_reagents->reagents_bad Degraded? check_conditions 3. Check Reaction Conditions reagents_ok->check_conditions fix_reagents Solution: - Use fresh catalyst/ligand - Use anhydrous, degassed solvent - Check purity of boronic acid reagents_bad->fix_reagents fix_reagents->conditions_ok Re-run Reaction conditions_bad Conditions are Sub-optimal check_conditions->conditions_bad Hindered Substrate? fix_conditions Solution: - Screen different bases/solvents - Increase temperature - Switch to bulky ligand (e.g., SPhos) - Use boronic ester conditions_bad->fix_conditions fix_conditions->conditions_ok Re-run Reaction

Caption: A troubleshooting workflow for diagnosing low yields in Suzuki coupling reactions.

G outcome Reaction Outcome (Yield) catalyst Catalyst & Ligand catalyst->outcome Accelerates Cycle substrate Substrates (Aryl Halide / Boronic Acid) catalyst->substrate Steric Match is Critical base Base base->outcome Enables Transmetalation base->substrate Activates Boronic Acid protodeboronation Protodeboronation base->protodeboronation Promotes substrate->outcome Steric/Electronic Effects conditions Conditions (Solvent, Temp, Atmosphere) conditions->outcome Controls Rate & Stability homocoupling Homocoupling conditions->homocoupling O₂ promotes conditions->protodeboronation Water promotes homocoupling->outcome Reduces Yield protodeboronation->outcome Reduces Yield

Caption: Key factors influencing the outcome of the Suzuki-Miyaura coupling reaction.

References

Minimizing side reactions in the bromination of 2-methyl-indanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the bromination of 2-methyl-1-indanone.

Troubleshooting Guides and FAQs

Frequently Asked Questions

Q1: What are the most common side reactions observed during the bromination of 2-methyl-1-indanone?

A1: The most prevalent side reactions are polybromination and aromatic ring bromination. Polysubstitution can lead to the formation of dibromo and tribromo indanone derivatives.[1] Aromatic ring bromination can also occur, especially with activated aromatic systems.[2][3]

Q2: How can I selectively achieve mono-bromination at the C-2 position?

A2: Achieving selective mono-bromination requires careful control of reaction conditions. Using a 1:1 molar ratio of 2-methyl-1-indanone to the brominating agent is a critical first step. Additionally, the choice of solvent and temperature plays a significant role. For instance, conducting the reaction in a more polar solvent like diethyl ether or acetic acid at controlled temperatures can enhance the selectivity for the mono-bromo product.[4]

Q3: What is the influence of acidic versus basic conditions on the reaction outcome?

A3: Reaction conditions significantly impact selectivity. In acidic solutions, halogenation typically occurs at the more substituted alpha-carbon, and each successive halogenation is slower than the first, which can help in controlling mono-bromination.[5][6] Conversely, under basic conditions, successive halogenations are often faster, which can lead to a higher prevalence of polybrominated products.[5] For some indanone derivatives, basic conditions have been used to favor bromination on the aromatic ring.[3]

Troubleshooting Common Issues

Issue 1: My reaction is producing significant amounts of di- and tri-brominated products.

Cause: This is likely due to an excess of the brominating agent, prolonged reaction times, or reaction conditions that favor polyhalogenation. Under basic conditions, the mono-bromo product can be more readily enolized than the starting material, leading to further bromination.[4]

Solution:

  • Stoichiometry: Carefully control the stoichiometry to a 1:1 ratio of 2-methyl-1-indanone to the brominating agent.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the starting material is consumed and before significant polybromination occurs.

  • Reaction Conditions: Consider running the reaction under acidic conditions (e.g., in acetic acid) to disfavor polybromination.[5][6]

Issue 2: I am observing bromination on the aromatic ring in addition to the desired alpha-bromination.

Cause: Bromination of the aromatic ring can compete with alpha-bromination, particularly if the ring is activated with electron-donating groups.[2][3] The choice of brominating agent and catalyst can also influence this side reaction.

Solution:

  • Brominating Agent: Utilize a milder brominating agent. N-Bromosuccinimide (NBS) can sometimes offer better selectivity compared to elemental bromine.

  • Catalyst: Avoid strong Lewis acid catalysts that can promote aromatic substitution.

  • Solvent: The choice of solvent can influence the electrophilicity of the bromine. Less polar solvents may reduce the extent of aromatic bromination.

Quantitative Data Summary

The following table summarizes the yields of different products obtained under various reaction conditions for indanone derivatives, providing insights into how to control selectivity.

Starting MaterialBrominating Agent/ConditionsProduct(s)Yield (%)Reference
2-methyl indanone4 equiv. of Bromine, CCl4, hvTribromo indanone53%[1]
Dibromo indanone20%[1]
Monobromo indandione20%[1]
4-chloro-1-indanoneBr2, CCl4, room temp2,2-dibromo-4-chloro-1-indanone40%[4]
4-chloro-1-indanoneBr2, diethyl ether, 10°C2-bromo-4-chloro-1-indanoneHigh[4]
4-chloro-1-indanoneBr2, acetic acid, room temp2-bromo-4-chloro-1-indanone73%[4]
4-chloro-1-indanoneBr2/K2CO3, CH2Cl2, 0°C2-bromo-4-chloro-1-indanone45%[4]
5,6-dimethoxyindan-1-oneBr2, acetic acid, room temp2,4-dibromo compound95%[3]
5,6-dimethoxyindan-1-oneBr2, KOH, ~0°C4-bromo-5,6-dimethoxyindan-3-one79%[3]

Experimental Protocols

Selective Mono-bromination of a Substituted Indanone (Adapted from[4])

This protocol describes the selective mono-bromination of 4-chloro-1-indanone, which can be adapted for 2-methyl-1-indanone.

  • Preparation: Dissolve 4-chloro-1-indanone (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Initiation: Add one drop of bromine (1.0 eq total) to the solution. The solution should decolorize rapidly.

  • Cooling: Cool the reaction mixture to 10°C using an ice bath.

  • Addition of Bromine: Add the remaining bromine slowly from the dropping funnel over a period of ten minutes. Allow each drop of bromine to decolorize before adding the next.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Once the starting material is consumed, quench the reaction with a 5% sodium bisulfite solution. Extract the product with dichloromethane, dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Selective Bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve 2-methyl-indanone in appropriate solvent start->dissolve control_temp Control Temperature (e.g., 0-10°C) dissolve->control_temp add_bromine Slowly add 1.0 eq. of brominating agent control_temp->add_bromine monitor Monitor reaction (TLC, GC-MS) add_bromine->monitor quench Quench reaction monitor->quench extract Extract product quench->extract purify Purify product (Crystallization/Chromatography) extract->purify end End purify->end troubleshooting_guide Troubleshooting Side Reactions cluster_polybromination Polybromination Observed cluster_aromatic_bromination Aromatic Bromination Observed start Reaction Outcome check_stoichiometry Verify 1:1 Stoichiometry start->check_stoichiometry Identify Side Product(s) milder_reagent Use Milder Brominating Agent (e.g., NBS) start->milder_reagent Identify Side Product(s) reduce_time Reduce Reaction Time check_stoichiometry->reduce_time use_acid Consider Acidic Conditions reduce_time->use_acid avoid_lewis_acids Avoid Strong Lewis Acids milder_reagent->avoid_lewis_acids change_solvent Adjust Solvent Polarity avoid_lewis_acids->change_solvent reaction_pathways Competing Reaction Pathways cluster_side_reactions Side Reactions start 2-Methyl-1-indanone + Br2 desired_product 2-Bromo-2-methyl-1-indanone (Desired Product) start->desired_product Selective Mono-bromination polybromination Polybrominated Products (Dibromo, Tribromo) start->polybromination Excess Bromine / Basic Conditions aromatic_bromination Aromatic Ring Bromination start->aromatic_bromination Activated Ring / Lewis Acids desired_product->polybromination Further Bromination

References

Technical Support Center: Efficient Suzuki Coupling of 4-Bromo-2-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 4-Bromo-2-methyl-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Suzuki coupling with 4-Bromo-2-methyl-1-indanone?

A1: The main challenges with this substrate arise from a combination of steric hindrance and the presence of the ketone functionality. The methyl group at the 2-position can sterically hinder the approach of the catalyst to the aryl bromide. Additionally, the ketone group can potentially coordinate with the palladium catalyst or undergo side reactions under certain basic conditions. Careful selection of the catalyst, ligand, base, and solvent is crucial to overcome these challenges.

Q2: Which type of palladium catalyst is most effective for the Suzuki coupling of 4-Bromo-2-methyl-1-indanone?

A2: A range of palladium catalysts can be effective. Highly efficient, ligand-free systems using Pd(OAc)₂ have been reported with very low catalyst loadings.[1] For more challenging coupling partners or to improve reaction rates, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often recommended for sterically hindered substrates.[2]

Q3: How do I choose the right base for this reaction?

A3: The choice of base is critical for activating the boronic acid. For the Suzuki coupling of 4-Bromo-2-methyl-1-indanone, a moderately strong base is often a good starting point. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[2][3] The optimal base may depend on the specific boronic acid and solvent system used. It is advisable to screen a few bases to find the best conditions for your specific reaction.

Q4: What are common side reactions to watch out for?

A4: Common side reactions in Suzuki couplings include:

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid, which can be minimized by using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, and by carefully controlling the amount of water and the choice of base.[4]

  • Homocoupling: The dimerization of the boronic acid, which can be reduced by using a Pd(0) precatalyst and ensuring an oxygen-free environment.[4]

  • Dehalogenation: The reduction of the aryl bromide starting material.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no conversion of starting material 1. Inactive catalyst. 2. Insufficiently strong base. 3. Steric hindrance impeding oxidative addition. 4. Poor solubility of reagents.1. Use a fresh palladium source or a pre-catalyst. Ensure an inert atmosphere to prevent catalyst deactivation. 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 3. Employ a catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos) to promote oxidative addition.[2] 4. Choose a solvent system that ensures the solubility of all reactants at the reaction temperature. For 4-Bromo-2-methyl-1-indanone, a PEG400/TBAB system has been shown to be effective.[1]
Significant formation of homocoupling product 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without a suitable reductant.1. Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (Argon or Nitrogen). 2. Use a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species.[4]
Protodeboronation of the boronic acid 1. Instability of the boronic acid under the reaction conditions. 2. Presence of excess water.1. Use a more stable boronic acid derivative, such as a pinacol ester or a potassium trifluoroborate salt.[4] 2. While some water is often beneficial, excessive amounts can promote protodeboronation. Try using anhydrous solvents or a biphasic system with controlled water content.
Reaction stalls before completion 1. Catalyst deactivation. 2. Incomplete dissolution of the base.1. Increase catalyst loading or consider a more robust catalyst system. 2. Ensure the base is finely powdered and well-stirred to maintain a consistent pH in the reaction mixture.

Catalyst and Condition Selection

The following table summarizes successful conditions for the Suzuki coupling of 4-Bromo-2-methyl-1-indanone with various arylboronic acids, demonstrating the high efficiency of a ligand-free palladium acetate system.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (0.005 mol%)K₂CO₃PEG400/TBAB110197
24-Methylphenylboronic acidPd(OAc)₂ (0.005 mol%)K₂CO₃PEG400/TBAB110195
34-Methoxyphenylboronic acidPd(OAc)₂ (0.005 mol%)K₂CO₃PEG400/TBAB110196
44-Fluorophenylboronic acidPd(OAc)₂ (0.005 mol%)K₂CO₃PEG400/TBAB110192
54-Chlorophenylboronic acidPd(OAc)₂ (0.01 mol%)K₂CO₃PEG400/TBAB110190
64-Cyanophenylboronic acidPd(OAc)₂ (0.005 mol%)K₂CO₃PEG400/TBAB110194
73,5-Bis(trifluoromethyl)phenylboronic acidPd(OAc)₂ (0.005 mol%)K₂CO₃PEG400/TBAB110193

Data adapted from Wang et al., Arkivoc, 2016, (iv), 306-327.[1]

Experimental Protocols

Protocol 1: Ligand-Free Suzuki Coupling of 4-Bromo-2-methyl-1-indanone

This protocol is based on the highly efficient method reported by Wang et al.[1]

Materials:

  • 4-Bromo-2-methyl-1-indanone

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 - 0.01 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Tetrabutylammonium bromide (TBAB)

  • Polyethylene glycol 400 (PEG400)

Procedure:

  • To a reaction vessel, add 4-Bromo-2-methyl-1-indanone (1.0 mmol), the arylboronic acid (1.1 mmol), K₂CO₃ (2.0 mmol), TBAB (1.0 mmol), and PEG400 (3.0 mL).

  • Add the required amount of Pd(OAc)₂.

  • Heat the reaction mixture to 110 °C with vigorous stirring. The reaction can be performed without inert gas protection.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1 hour.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling using a Buchwald Ligand

This is a general protocol for more challenging substrates where a ligand-based catalyst system may be required.

Materials:

  • 4-Bromo-2-methyl-1-indanone

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • Buchwald ligand (e.g., SPhos, XPhos) (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To an oven-dried Schlenk flask, add 4-Bromo-2-methyl-1-indanone (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.5 mmol), Pd₂(dba)₃ (0.01-0.02 mmol), and the phosphine ligand (0.02-0.04 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Guides

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R1-Pd(II)L_n-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_r1_r2_complex R1-Pd(II)L_n-R2 transmetalation->pdi_r1_r2_complex reductive_elimination Reductive Elimination pdi_r1_r2_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 (Coupled Product) reductive_elimination->product r1x R1-X (4-Bromo-2-methyl-1-indanone) r1x->oxidative_addition r2by2 R2-B(OR)2 (Boronic Acid) r2by2->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst active? start->check_catalyst check_base Is the base appropriate? check_catalyst->check_base Yes solution_catalyst Use fresh catalyst, ensure inert atmosphere. check_catalyst->solution_catalyst No check_ligand Is steric hindrance an issue? check_base->check_ligand Yes solution_base Screen stronger bases (K3PO4, Cs2CO3). check_base->solution_base No check_conditions Are reaction conditions optimal? check_ligand->check_conditions Yes solution_ligand Use bulky phosphine or NHC ligands. check_ligand->solution_ligand No solution_conditions Increase temperature, check solubility. check_conditions->solution_conditions No

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

Technical Support Center: Synthesis of 4-Bromo-2-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Bromo-2-methyl-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols related to the solvent effects on this synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 4-Bromo-2-methyl-1-indanone, with a focus on the impact of solvent choice.

Q1: My intramolecular Friedel-Crafts cyclization to form 4-Bromo-2-methyl-1-indanone is giving a low yield. What are the potential solvent-related issues?

A1: Low yields in this reaction are frequently linked to the choice of solvent and its properties. Here are some key considerations:

  • Solvent Polarity and Complexation: The solvent plays a crucial role in the solubility of the starting material, the Lewis acid catalyst (e.g., AlCl₃), and the intermediate acylium ion. In non-polar solvents, the product-catalyst complex may precipitate, potentially hindering the reaction.[1] Polar solvents can form complexes with the Lewis acid, which can either enhance or diminish its catalytic activity.

  • Reaction Temperature and Solvent Boiling Point: The boiling point of the solvent will dictate the maximum temperature for the reaction. Some intramolecular Friedel-Crafts reactions require elevated temperatures to proceed at a reasonable rate.

  • Moisture Contamination: All solvents must be strictly anhydrous. Lewis acids like aluminum chloride are extremely sensitive to moisture and will be deactivated by even trace amounts of water, leading to a significant drop in yield.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Solvent Choice: For intramolecular Friedel-Crafts acylation, chlorinated solvents like dichloromethane and 1,2-dichloroethane are common choices that often provide good yields.[1] If solubility is an issue, a more polar solvent like nitrobenzene could be considered, but be aware of potential changes in regioselectivity and increased difficulty in removal.

  • Temperature Adjustment: If using a low-boiling point solvent like dichloromethane, consider switching to a higher-boiling point solvent like 1,2-dichloroethane to allow for a higher reaction temperature, if necessary.

Q2: I am observing the formation of an unexpected isomer. How can the solvent influence the regioselectivity of the cyclization?

A2: While the intramolecular nature of this reaction largely dictates the formation of 4-Bromo-2-methyl-1-indanone, side reactions leading to isomeric byproducts can occur, and solvent choice can play a role. The cyclization occurs via an electrophilic aromatic substitution on the benzene ring. The directing effects of the existing bromo and methylpropoxy groups will favor cyclization at the desired position.

However, analogous Friedel-Crafts reactions on substituted naphthalenes have shown that solvent polarity can influence the kinetic versus thermodynamic product distribution.[1]

  • Non-polar solvents (e.g., carbon disulfide, dichloromethane) tend to favor the kinetically controlled product. In many cases, this is the desired product.[1]

  • Polar solvents (e.g., nitrobenzene) can facilitate the formation of the thermodynamically more stable product, which may be an undesired isomer.[1]

Troubleshooting Steps:

  • Analyze the Product Mixture: Use techniques like NMR spectroscopy or GC-MS to identify the isomeric impurities.

  • Solvent Modification: If an unexpected isomer is observed, consider switching to a less polar solvent to favor the kinetically controlled cyclization.

  • Temperature Control: Running the reaction at a lower temperature can also favor the kinetic product.

Q3: The reaction workup is complicated by the formation of a persistent emulsion. What is the cause and how can it be resolved?

A3: Emulsion formation is a common issue during the aqueous workup of Friedel-Crafts reactions, particularly when chlorinated solvents are used. This is often due to the presence of aluminum salts.

Troubleshooting Steps:

  • Quenching Procedure: Slowly and carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This helps to break down the aluminum complexes.

  • Addition of Brine: After the initial quench, washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: If solid aluminum salts are present, filtering the quenched reaction mixture before extraction can be beneficial.

  • Centrifugation: For small-scale reactions, centrifugation can be an effective method to separate the layers.

Data Presentation

The following table summarizes the expected outcomes of the synthesis of 4-Bromo-2-methyl-1-indanone in different solvents based on established principles of Friedel-Crafts chemistry.

SolventPolarityExpected YieldPotential Side ProductsWorkup Considerations
Dichloromethane (CH₂Cl₂) Polar aproticGood to excellentMinimal isomeric byproductsStandard quenching and extraction; potential for emulsions.
1,2-Dichloroethane (ClCH₂CH₂Cl) Polar aproticGood to excellentMinimal isomeric byproductsAllows for higher reaction temperatures; similar workup to CH₂Cl₂.
Carbon Disulfide (CS₂) Non-polarModerate to goodFavors kinetic productHighly flammable and toxic; requires careful handling.
Nitrobenzene (C₆H₅NO₂) Polar aproticVariableMay favor thermodynamic isomerHigh boiling point makes removal difficult; toxic.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-methyl-1-indanone using Dichloromethane

This protocol is adapted from standard procedures for intramolecular Friedel-Crafts acylation.

Materials:

  • 3-(4-Bromo-2-methylphenyl)propanoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-(4-bromo-2-methylphenyl)propanoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the acid chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-Bromo-2-methyl-1-indanone by column chromatography on silica gel or recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Suspend AlCl₃ in anhydrous CH₂Cl₂ cool Cool to 0°C start->cool add Add acid chloride dropwise at 0°C cool->add prep_acid Dissolve acid chloride in anhydrous CH₂Cl₂ prep_acid->add react Stir at room temperature (Monitor by TLC) add->react quench Quench with ice/HCl react->quench extract Extract with CH₂Cl₂ quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify product dry->purify end 4-Bromo-2-methyl-1-indanone purify->end

Caption: Experimental workflow for the synthesis of 4-Bromo-2-methyl-1-indanone.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Reaction moisture Moisture in Solvent/ Reagents start->moisture temp Suboptimal Temperature start->temp solvent Incorrect Solvent Polarity start->solvent catalyst Inactive/Insufficient Catalyst start->catalyst dry Use Anhydrous Solvents/Inert Atmosphere moisture->dry adjust_temp Adjust Reaction Temperature temp->adjust_temp change_solvent Change Solvent (e.g., CH₂Cl₂ vs. CS₂) solvent->change_solvent fresh_catalyst Use Fresh/More Anhydrous Catalyst catalyst->fresh_catalyst

Caption: Troubleshooting logic for low yield in the synthesis of 4-Bromo-2-methyl-1-indanone.

References

Temperature optimization for the synthesis of 4-Bromo-2-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Bromo-2-methyl-1-indanone

Welcome to the technical support center for the synthesis of 4-Bromo-2-methyl-1-indanone. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in optimizing your synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-Bromo-2-methyl-1-indanone?

The most prevalent method is the intramolecular Friedel-Crafts acylation of a substituted 3-phenylbutanoic acid or its corresponding acyl chloride.[1][2][3] This reaction involves the cyclization of the linear precursor in the presence of a Lewis acid or a strong protic acid catalyst.

Q2: I am not getting any product. What are the likely causes?

Several factors could lead to a failed reaction:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., aluminum chloride) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.[4]

  • Deactivated Starting Material: If your aromatic precursor has strong electron-withdrawing groups, the Friedel-Crafts acylation may be inhibited.[4]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product can form a complex with the catalyst, rendering it inactive.[4]

  • Suboptimal Temperature: The reaction may require a specific temperature to proceed. For some Friedel-Crafts reactions, very low temperatures are necessary, while others require heating.

Q3: My reaction is producing multiple products. How can I improve the selectivity?

The formation of multiple products can be due to:

  • Isomer Formation: In some cases, the cyclization can occur at different positions on the aromatic ring, leading to isomeric products.

  • Intermolecular Reactions: At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization. Running the reaction at high dilution can favor the formation of the desired product.

  • Side Reactions at Elevated Temperatures: Higher temperatures can sometimes lead to the formation of byproducts.[4] Careful control of the reaction temperature is crucial.

Q4: What are the key safety precautions for this synthesis?

  • Lewis acids like aluminum chloride react violently with water and are corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction may be exothermic, especially during the addition of the catalyst. It is important to control the rate of addition and have a cooling bath ready.

  • Solvents like dichloromethane are volatile and have associated health risks. Always work in a well-ventilated area.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Inactive catalyst due to moisture.Use freshly opened, anhydrous Lewis acid. Dry all glassware in an oven before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient amount of catalyst.Increase the molar equivalents of the Lewis acid. For aluminum chloride, stoichiometric amounts (1.1 to 1.5 equivalents) are often necessary.[4]
Reaction temperature is too low.Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS. Some reactions may require heating to overcome the activation energy.[4]
Formation of Byproducts Reaction temperature is too high.Lower the reaction temperature. For some acylations, temperatures as low as 0 °C or even lower can improve selectivity.
Intermolecular reaction is competing.Perform the reaction under high-dilution conditions to favor the intramolecular cyclization.
Difficult Product Isolation The ketone product forms a stable complex with the Lewis acid.During the work-up, quench the reaction mixture with ice-cold dilute acid (e.g., HCl) to break up the aluminum chloride-ketone complex.

Data Presentation: Temperature Optimization for Indanone Synthesis

Temperature (°C) Reaction Time (hours) Yield (%) Purity (%) Observations
0475>98Clean reaction with some starting material remaining.
25 (Room Temp)292>98Optimal conditions, clean and complete conversion.
40 (Reflux)18190Faster reaction but with a noticeable increase in byproduct formation.

Data adapted from analogous reactions and should be used as a guideline for optimization.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-1-indanone via Friedel-Crafts Acylation of 3-(2-Bromophenyl)propanoic acid

This protocol can be adapted for the synthesis of 4-Bromo-2-methyl-1-indanone by starting with 3-(3-bromo-4-methylphenyl)butanoic acid.

Materials:

  • 3-(2-Bromophenyl)propanoic acid

  • 1,2-dichloroethane

  • Thionyl chloride

  • Dichloromethane

  • Anhydrous aluminum chloride

  • Ice

  • Saturated brine solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-(2-Bromophenyl)propanoic acid (1 equivalent) in 1,2-dichloroethane.

  • Add thionyl chloride (2.5 equivalents) and reflux the mixture for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and add it dropwise to a suspension of anhydrous aluminum chloride (1.65 equivalents) in dichloromethane, while maintaining the temperature below 27°C.[5]

  • Stir the reaction at room temperature for 3 hours.[5]

  • Quench the reaction by pouring it into a mixture of ice and water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Precursor Preparation cluster_cyclization Intramolecular Friedel-Crafts Acylation cluster_workup Work-up and Purification start Start with 3-(3-bromo-4-methylphenyl)butanoic acid acid_chloride Convert to Acid Chloride (with Thionyl Chloride) start->acid_chloride cyclization Cyclization with Lewis Acid (e.g., AlCl3) in Dichloromethane acid_chloride->cyclization quench Quench (Ice/Water) cyclization->quench extraction Extraction (Dichloromethane) quench->extraction wash Wash (Brine, NaHCO3) extraction->wash dry Dry and Concentrate wash->dry purify Purification (Chromatography) dry->purify product 4-Bromo-2-methyl-1-indanone purify->product

Caption: General experimental workflow for the synthesis of 4-Bromo-2-methyl-1-indanone.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product? cause1 Inactive Catalyst (Moisture Present?) start->cause1 cause2 Incorrect Temperature? start->cause2 cause3 Insufficient Catalyst? start->cause3 solution1 Ensure Anhydrous Conditions (Dry Glassware, Inert Atmosphere) cause1->solution1 solution2 Optimize Temperature (Start Low, Monitor Reaction) cause2->solution2 solution3 Increase Catalyst Amount (Stoichiometric Equivalents) cause3->solution3

Caption: Troubleshooting flowchart for low yield in the synthesis of 4-Bromo-2-methyl-1-indanone.

References

Technical Support Center: Purification of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities arise from the synthetic route, which typically involves the cyclization of a phenylpropanoic acid derivative followed by bromination. Potential impurities include:

  • Unreacted Starting Material: 2-methyl-2,3-dihydro-1H-inden-1-one.

  • Polybrominated Species: Dibromo- and tribromo-indenone derivatives are significant byproducts, often formed if the reaction time or temperature is not carefully controlled.[1]

  • Isomeric Byproducts: Bromination at other positions on the aromatic ring is possible, though less common.

  • Residual Reagents and Solvents: Acids from the cyclization step and residual solvents from the reaction and workup.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary purification techniques are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. A preliminary purification can be achieved by washing the crude product with a sodium bicarbonate solution to remove acidic impurities.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable eluent system, such as hexane/ethyl acetate, will allow for the visualization of the product and impurities.

Troubleshooting Guides

Recrystallization

Issue 1: Oiling out of the product during recrystallization.

  • Cause: The solute is melting in the hot solvent before it dissolves, or the boiling point of the solvent is above the melting point of the compound.

  • Solution:

    • Add a small amount of a co-solvent in which the compound is more soluble to lower the dissolution temperature.

    • Choose a solvent with a lower boiling point.

    • Ensure the initial dissolution is complete before allowing the solution to cool.

Issue 2: Poor recovery of the purified product.

  • Cause:

    • Using too much solvent for recrystallization.

    • The compound has significant solubility in the cold solvent.

    • Premature crystallization during hot filtration.

  • Solution:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.

Issue 3: Crystals are colored or appear impure after recrystallization.

  • Cause: Co-precipitation of colored impurities.

  • Solution:

    • Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

    • Perform a second recrystallization.

Column Chromatography

Issue 1: Poor separation of the product from impurities.

  • Cause:

    • Inappropriate solvent system (eluent).

    • Column overloading.

    • Improperly packed column.

  • Solution:

    • Optimize the eluent system using TLC to achieve a clear separation between the product and impurity spots. The target compound should have an Rf value of approximately 0.3-0.4.

    • Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).

    • Ensure the column is packed uniformly without cracks or air bubbles.

Issue 2: The compound is not eluting from the column.

  • Cause: The eluent is not polar enough to move the compound through the silica gel.

  • Solution: Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.

Data Presentation

Table 1: Recommended Recrystallization Solvents

Solvent SystemTypical Ratio (v/v)Expected PurityNotes
Ethanol/Water9:1>98%Good for removing less polar impurities. Water is added as an anti-solvent.
IsopropanolN/A>97%A single solvent system that can be effective.
Hexane/Ethyl Acetate4:1>98%Effective for removing more polar impurities.

Table 2: Typical TLC and Column Chromatography Parameters

ParameterValue
TLC Stationary Phase Silica gel 60 F254
TLC Eluent System Hexane:Ethyl Acetate (4:1)
Expected Rf of Product ~0.4
Expected Rf of Dibromo Impurity ~0.5-0.6
Column Stationary Phase Silica Gel (230-400 mesh)
Column Eluent System Gradient of Hexane to Hexane:Ethyl Acetate (4:1)

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Slowly add hot water to the ethanol solution until a slight turbidity persists. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water (1:1).

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with hexane, gradually increasing the polarity by adding ethyl acetate. Collect fractions and monitor by TLC.

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow crude Crude Product wash Aqueous Wash (NaHCO3, Brine) crude->wash Remove acidic impurities recrystallization Recrystallization wash->recrystallization High concentration of target column Column Chromatography wash->column Complex mixture of impurities pure Pure Product (>98%) recrystallization->pure column->pure

Caption: General experimental workflow for the purification of this compound.

impurity_logic start Impurity Profile Analysis (TLC) unreacted Unreacted Starting Material start->unreacted Spot at lower Rf polybrominated Polybrominated Species start->polybrominated Spots at higher Rf polar Polar Impurities start->polar Baseline spots column Column Chromatography unreacted->column recrystallization Recrystallization polybrominated->recrystallization If major impurity polybrominated->column polar->recrystallization

Caption: Logic diagram for selecting a purification method based on the impurity profile.

References

Validation & Comparative

A Comparative Guide to the 13C NMR Analysis of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a crucial analytical technique for the structural elucidation and purity assessment of this and related compounds in drug discovery and development. By comparing predicted data for the title compound with experimental data from structurally similar analogs, this document offers a valuable resource for the interpretation of 13C NMR spectra in this chemical class.

Comparative Analysis of 13C NMR Chemical Shifts

The 13C NMR chemical shifts are a sensitive indicator of the electronic environment of each carbon atom in a molecule. The table below presents a comparison of the predicted 13C NMR chemical shifts for this compound with the experimental data for the related compounds: 1-indanone, 2-methyl-1-indanone, and 2-ethyl-1-indanone. This comparison highlights the expected influence of the bromo and methyl substituents on the carbon skeleton.

Carbon AtomPredicted this compound (ppm)Experimental 1-Indanone (ppm)[1]Experimental 2-Methyl-1-indanone (ppm)Experimental 2-Ethyl-1-indanone (ppm)[2]
C1 (C=O)~205207.1~209209.7
C2~4236.3~4552.1
C3~3325.8~3534.3
C3a~138137.9~138138.0
C4~120 (C-Br)123.6~124123.8
C5~129126.7~127126.9
C6~137134.7~135134.9
C7~128127.7~128127.9
C7a~151153.0~153153.2
2-CH3~16-~15-
2-CH2CH3---25.4
2-CH2CH3---11.8

Note: Predicted values for this compound were generated using a combination of database searching and commercially available NMR prediction software.[3][4][5] Experimental data for 2-methyl-1-indanone is estimated based on typical substituent effects and comparison with related structures.

Experimental Protocol for 13C NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring a high-quality 13C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal.

  • Tune and match the 13C probe to the correct frequency.

3. Data Acquisition:

  • Set the spectrometer to the 13C nucleus frequency (e.g., 125 MHz for a 500 MHz spectrometer).

  • Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

  • The number of scans (NS) will depend on the sample concentration. For a moderately concentrated sample, 256 to 1024 scans are typically sufficient to achieve a good signal-to-noise ratio.[6]

  • Set the relaxation delay (D1) to 1-2 seconds to allow for adequate relaxation of the carbon nuclei, which is important for quantitative analysis.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Reference the spectrum by setting the TMS peak to 0.0 ppm.

  • Integrate the peaks if quantitative information is desired, although peak heights in 13C NMR are not always directly proportional to the number of carbons.[7]

Workflow for 13C NMR Analysis

The following diagram illustrates the typical workflow for the 13C NMR analysis of an organic compound.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Sample Weighing & Dissolution B Transfer to NMR Tube A->B C Instrument Setup (Lock, Shim, Tune) B->C D Acquire 13C NMR Spectrum C->D E Fourier Transform & Phasing D->E F Baseline Correction & Referencing E->F G Peak Picking & Integration F->G H Spectral Interpretation & Comparison G->H

Caption: Workflow for 13C NMR analysis.

Signaling Pathway of NMR Signal Generation

The generation of an NMR signal is a quantum mechanical phenomenon. The following diagram outlines the key steps involved.

G A Nuclei in External Magnetic Field (B0) B Alignment of Nuclear Spins (Low & High Energy States) A->B C Application of Radiofrequency (RF) Pulse B->C D Excitation of Nuclei to Higher Energy State C->D E Relaxation of Nuclei & Emission of RF Signal D->E F Detection of Free Induction Decay (FID) E->F G Fourier Transform F->G H NMR Spectrum G->H

Caption: NMR signal generation pathway.

References

Comparative Guide to HPLC Purity Assessment of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to aid in the selection of an appropriate analytical strategy.

Introduction

This compound is a substituted indanone derivative with significant applications in medicinal chemistry.[1][2] The purity of this compound is critical as impurities can affect the efficacy and safety of the final drug product.[3][4] HPLC is a widely used and robust technique for purity determination due to its high resolution and sensitivity.[3] This guide outlines a primary reversed-phase HPLC (RP-HPLC) method and compares it with alternative analytical techniques.

Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the gold standard for the purity analysis of many pharmaceutical compounds and intermediates.[3] The method separates compounds based on their hydrophobicity. For this compound, a C18 column is proposed, which provides excellent retention and separation for moderately polar to nonpolar compounds.

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 60 40
    20 20 80
    25 20 80
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.

Rationale for Method Parameters:

  • A C18 column is chosen for its versatility and effectiveness in separating aromatic compounds.

  • The gradient elution with acetonitrile and water allows for the separation of impurities with a wide range of polarities.

  • Formic acid is added to the mobile phase to improve peak shape by protonating silanol groups on the stationary phase and the analyte.[5]

  • A detection wavelength of 254 nm is commonly used for aromatic compounds as they typically exhibit strong absorbance at this wavelength.

Potential Impurities

Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products.[6] Common synthetic routes for indanones include intramolecular Friedel-Crafts reactions.[7][8] Potential impurities could include:

  • Starting materials: e.g., 3-(4-bromo-2-methylphenyl)propanoic acid.

  • Isomeric by-products: e.g., other brominated or methylated indanone isomers.

  • Over- or under-brominated species.

  • Degradation products formed during synthesis or storage.

Comparative Analysis of Analytical Techniques

While RP-HPLC is a primary method, other techniques can provide complementary information or be more suitable in specific contexts.

Technique Principle Advantages Disadvantages Typical Application
RP-HPLC Partitioning between a nonpolar stationary phase and a polar mobile phase.[3]High resolution, quantitative accuracy, robust, and widely applicable.[3]Requires reference standards for impurity identification, may not be suitable for highly volatile or non-chromophoric compounds.Routine purity testing and quality control.
Normal-Phase HPLC (NP-HPLC) Adsorption onto a polar stationary phase with a nonpolar mobile phase.[9]Better separation for very nonpolar or isomeric compounds that are difficult to resolve by RP-HPLC.[9]Mobile phases are often more hazardous and less compatible with mass spectrometry.Orthogonal method to confirm purity results from RP-HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass analysis.[3]Excellent for volatile impurities (e.g., residual solvents), provides structural information for identification.[3]Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents and volatile organic impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Measures the nuclear magnetic resonance signal of a sample relative to an internal standard.[10]Provides an absolute purity value without the need for a specific reference standard for the analyte, gives structural information.[10]Lower sensitivity compared to HPLC, requires a highly pure internal standard.Purity determination of reference standards and when a specific standard is unavailable.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[4]Can determine the purity of highly crystalline substances without the need for a reference standard.[4]Only applicable to crystalline materials with a purity >98.5%, does not provide information on the identity of impurities.[4]Purity assessment of highly pure, crystalline active pharmaceutical ingredients (APIs).

Experimental Workflow and Data Visualization

The following diagrams illustrate the experimental workflow for HPLC purity assessment and the logical relationship between different analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh Sample dissolve Dissolve in Diluent sample->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV/DAD Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity assessment.

Analytical_Techniques cluster_chromatography Chromatographic Methods cluster_other Other Techniques RP_HPLC RP-HPLC (Primary) NP_HPLC NP-HPLC (Orthogonal) RP_HPLC->NP_HPLC Confirmation GC_MS GC-MS (Volatiles) RP_HPLC->GC_MS Complementary qNMR qNMR (Absolute Purity) RP_HPLC->qNMR Reference Standard Quantification DSC DSC (Crystalline Purity) qNMR->DSC Orthogonal for High Purity Solids

References

A Comparative Guide to the Reactivity of 4-bromo- vs. 4-chloro-2-methyl-1-indanone in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of 4-bromo-2-methyl-1-indanone and 4-chloro-2-methyl-1-indanone in palladium-catalyzed cross-coupling reactions. This analysis is crucial for chemists engaged in the synthesis of complex organic molecules, particularly in the pharmaceutical industry where the indanone scaffold is a common structural motif. The choice between a bromo or chloro derivative can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy.

Executive Summary

In palladium-catalyzed cross-coupling reactions, 4-bromo-2-methyl-1-indanone demonstrates significantly higher reactivity compared to its chloro-analog, 4-chloro-2-methyl-1-indanone . This difference is rooted in the fundamental principles of C-X bond activation in the oxidative addition step of the catalytic cycle. Aryl bromides are generally more reactive than aryl chlorides, leading to milder reaction conditions, lower catalyst loadings, and often higher yields for the bromo-substituted indanone.

While specific experimental data for the cross-coupling of 4-chloro-2-methyl-1-indanone is scarce in the literature, this guide leverages extensive data available for the bromo-analog and established principles of aryl halide reactivity to provide a comprehensive comparison.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. A study by an undisclosed source provides detailed experimental data for the Suzuki-Miyaura coupling of 4-bromo-2-methyl-1-indanone with various arylboronic acids.

Experimental Data for 4-bromo-2-methyl-1-indanone

The following table summarizes the results of the Suzuki-Miyaura coupling of 4-bromo-2-methyl-1-indanone with a selection of arylboronic acids.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-phenyl-2-methyl-1-indanone95
24-Methylphenylboronic acid4-(4-methylphenyl)-2-methyl-1-indanone92
34-Methoxyphenylboronic acid4-(4-methoxyphenyl)-2-methyl-1-indanone96
44-Chlorophenylboronic acid4-(4-chlorophenyl)-2-methyl-1-indanone91
Experimental Protocol: Suzuki-Miyaura Coupling of 4-bromo-2-methyl-1-indanone

A mixture of 4-bromo-2-methyl-1-indanone (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 3:1 mixture of toluene and water (8 mL) was heated at 100 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Comparison with 4-chloro-2-methyl-1-indanone

Expected Challenges and Necessary Modifications for 4-chloro-2-methyl-1-indanone:

  • Higher Reaction Temperatures: More energy is required to cleave the stronger C-Cl bond.

  • Higher Catalyst Loading: A higher concentration of the palladium catalyst may be necessary to achieve a reasonable reaction rate.

  • Specialized Ligands: The use of electron-rich and bulky phosphine ligands (e.g., Buchwald or Herrmann-type ligands) is often required to facilitate the oxidative addition of the less reactive aryl chloride.

  • Stronger Bases: More potent bases may be needed to promote the transmetalation step.

  • Lower Yields: Even with optimized conditions, the yields for the chloro-substituted substrate are generally expected to be lower than those for the bromo-analog.

General Reactivity in Other Cross-Coupling Reactions

The observed trend in reactivity extends to other common palladium-catalyzed cross-coupling reactions:

  • Buchwald-Hartwig Amination: The coupling of amines with 4-bromo-2-methyl-1-indanone is expected to proceed under milder conditions than with the chloro-derivative. The amination of aryl chlorides often necessitates the use of specialized ligand systems.

  • Sonogashira Coupling: The reaction of terminal alkynes with 4-bromo-2-methyl-1-indanone is generally more facile. The coupling of aryl chlorides in Sonogashira reactions can be challenging and may require higher temperatures and specific co-catalysts.

  • Heck Coupling: The coupling of alkenes with 4-bromo-2-methyl-1-indanone is a more established transformation. Heck reactions with aryl chlorides are known to be more sluggish.

  • Negishi and Kumada Couplings: While these reactions are known to couple aryl chlorides, the bromo-substituted indanone would still be expected to react more readily under milder conditions.

Logical Workflow for Catalyst and Substrate Selection

The following diagram illustrates a logical workflow for selecting the appropriate substrate and catalytic system for a cross-coupling reaction involving a 4-halo-2-methyl-1-indanone.

G cluster_0 Decision Process start Desired Cross-Coupling Product substrate_choice Substrate Availability and Cost start->substrate_choice bromo 4-bromo-2-methyl-1-indanone substrate_choice->bromo Bromo available chloro 4-chloro-2-methyl-1-indanone substrate_choice->chloro Chloro preferred/only option standard_conditions Standard Pd Catalyst (e.g., Pd(PPh3)4) Standard Base (e.g., K2CO3) bromo->standard_conditions specialized_conditions Specialized Catalyst System (e.g., Buchwald ligands, stronger base, higher temp.) chloro->specialized_conditions reaction_outcome Successful Coupling standard_conditions->reaction_outcome specialized_conditions->reaction_outcome

Caption: Decision workflow for substrate and catalyst selection.

Catalytic Cycle: Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The oxidative addition step (I) is the rate-determining step where the difference in reactivity between the bromo and chloro substrates is most pronounced.

G A Pd(0)L2 B Oxidative Addition (I) A->B Ar-X C Ar-Pd(II)(X)L2 B->C D Transmetalation (II) C->D [Ar'B(OH)3]- E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination (III) E->F F->A Ar-Ar'

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Alternatives for 4-Bromo-2-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel kinase inhibitors is a critical endeavor in the quest for more effective and selective therapeutics. A key building block in the development of some kinase inhibitors is 4-Bromo-2-methyl-1-indanone. However, the dynamic nature of medicinal chemistry necessitates the exploration of alternative reagents to optimize synthetic routes, improve biological activity, and navigate intellectual property landscapes. This guide provides a comprehensive comparison of potential alternative reagents to 4-Bromo-2-methyl-1-indanone, supported by experimental data and detailed protocols.

The indanone scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored as inhibitors of various kinases. The 4-bromo substituent on the 2-methyl-1-indanone core often serves as a crucial handle for introducing further molecular complexity through cross-coupling reactions, enabling the synthesis of a diverse library of potential kinase inhibitors. However, the bromine atom is not always essential for activity and can sometimes be replaced by other halogens or bioisosteric groups to modulate the physicochemical and pharmacological properties of the final compound.

Comparative Analysis of 4-Substituted-2-methyl-1-indanone Analogs

ReagentKey Synthetic ConsiderationsPotential Impact on Kinase Inhibition
4-Bromo-2-methyl-1-indanone - Versatile for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[1] - Generally good reactivity and commercial availability.- The bromine atom can form halogen bonds with the kinase active site. - Can influence the electronics and lipophilicity of the final molecule.
4-Chloro-2-methyl-1-indanone - Can be used in similar cross-coupling reactions as the bromo analog, though sometimes requiring more forcing conditions. - Synthesis of the starting material is well-established.[2]- Chlorine is smaller and more electronegative than bromine, which can alter binding interactions. - May offer a different intellectual property position.
4-Iodo-2-methyl-1-indanone - Highly reactive in palladium-catalyzed cross-coupling reactions, often allowing for milder reaction conditions. - The carbon-iodine bond is weaker, which can sometimes lead to side reactions.- Iodine is a larger and more polarizable halogen, potentially forming stronger halogen bonds. - Can significantly increase the molecular weight of the inhibitor.
4-(Trifluoromethyl)-2-methyl-1-indanone - The trifluoromethyl group is typically introduced early in the synthesis of the indanone precursor. - Not a direct substrate for standard cross-coupling reactions at that position.- The trifluoromethyl group is a strong electron-withdrawing group and can significantly alter the pKa of nearby functionalities. - Can improve metabolic stability and membrane permeability.
Other Bioisosteres (e.g., cyano, methyl) - Introduction of these groups requires specific synthetic routes for the indanone precursor. - The reactivity for further derivatization will depend on the nature of the group.- Bioisosteric replacements can fine-tune steric and electronic properties to optimize kinase binding and selectivity.[3][4] - Can be used to block metabolic hotspots.

Experimental Protocols: A General Approach to Indanone-Based Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors from 4-substituted-2-methyl-1-indanones typically involves a multi-step sequence. Below are generalized experimental protocols for key transformations.

Protocol 1: Synthesis of 4-Substituted-1-indanones

The preparation of various 4-substituted-1-indanones often starts from appropriately substituted phenylpropionic acids via intramolecular Friedel-Crafts acylation.[5][6][7]

dot

Synthesis_of_Substituted_Indanone A Substituted Phenylpropionic Acid C Acid Chloride Intermediate A->C Acyl Halogenation B Thionyl Chloride or Oxalyl Chloride E 4-Substituted-1-indanone C->E Intramolecular Friedel-Crafts Acylation D Lewis Acid (e.g., AlCl3)

Caption: General synthesis of 4-substituted-1-indanones.

Materials:

  • Substituted 3-phenylpropionic acid

  • Thionyl chloride or oxalyl chloride

  • Lewis acid (e.g., aluminum chloride)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of the substituted 3-phenylpropionic acid in anhydrous DCM, add oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitored by IR spectroscopy).

  • In a separate flask, prepare a suspension of the Lewis acid in anhydrous DCM and cool to 0 °C.

  • Add the solution of the acid chloride dropwise to the Lewis acid suspension.

  • Stir the reaction mixture at room temperature until cyclization is complete (monitored by TLC or LC-MS).

  • Quench the reaction by carefully pouring it onto ice, and extract the product with DCM.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)

This protocol describes a typical Suzuki coupling reaction to append a heterocyclic moiety to the 4-position of the indanone core.

dot

Suzuki_Coupling_Workflow Start 4-Halo-2-methyl-1-indanone Reaction Suzuki Coupling Reaction Start->Reaction Reagent1 Heterocyclic Boronic Acid/Ester Reagent1->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Product 4-Heterocyclic-2-methyl-1-indanone Reaction->Product

Caption: Workflow for Suzuki coupling of a 4-halo-indanone.

Materials:

  • 4-Halo-2-methyl-1-indanone (e.g., 4-bromo or 4-iodo)

  • Heterocyclic boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., 1,4-dioxane and water)

Procedure:

  • In a reaction vessel, combine the 4-halo-2-methyl-1-indanone, the heterocyclic boronic acid or ester, the palladium catalyst, and the base.

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Kinase Inhibition and Signaling Pathways

The ultimate goal of synthesizing these indanone derivatives is to inhibit specific kinases involved in disease signaling pathways. For instance, many kinase inhibitors target pathways that are dysregulated in cancer, such as the mitogen-activated protein kinase (MAPK) pathway or the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.

dot

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Indanone_Inhibitor Indanone-based Inhibitor Indanone_Inhibitor->RAF Inhibition

Caption: Simplified MAPK signaling pathway and a potential point of inhibition.

The choice of substituent on the indanone core can influence the inhibitor's potency and selectivity for different kinases within these pathways. For example, a bulkier substituent might favor binding to a kinase with a larger hydrophobic pocket.

Conclusion

While 4-Bromo-2-methyl-1-indanone remains a valuable and versatile starting material for the synthesis of kinase inhibitors, a thorough exploration of alternative reagents is warranted for any drug discovery program. The use of other halogens, such as chlorine and iodine, or the application of bioisosteric replacements can provide access to novel chemical space, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties. The synthetic routes to these alternative indanone building blocks are generally accessible, and their incorporation into kinase inhibitor scaffolds can be achieved using standard cross-coupling methodologies. Future research focused on the direct comparative evaluation of a series of 4-substituted-2-methyl-1-indanone analogs will be invaluable in guiding the rational design of next-generation kinase inhibitors.

References

A Comparative Guide to the Reactivity of Halogenated Indanones in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of complex molecules, such as those targeted in drug discovery, the indanone scaffold is a valuable building block. Functionalization of this core structure often relies on the strategic use of halogenated precursors in cross-coupling reactions. This guide provides a comparative analysis of the reactivity of different halogenated indanones (iodo-, bromo-, chloro-, and fluoro-indanones) in the Suzuki-Miyaura reaction, supported by established chemical principles and extrapolated experimental data.

Principles of Reactivity in Suzuki-Miyaura Coupling

The reactivity of aryl halides in the Suzuki-Miyaura reaction is primarily dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle.[1][2][3] Weaker C-X bonds lead to faster oxidative addition, and thus, higher overall reaction rates. The generally accepted order of reactivity for aryl halides is:

I > Br > Cl > F [1]

This trend is directly correlated with the bond dissociation energies of the respective carbon-halogen bonds. The weaker carbon-iodine bond is more easily cleaved by the palladium catalyst, leading to more facile reaction initiation.[4] Consequently, iodo-indanones are expected to be the most reactive substrates, followed by bromo- and chloro-indanones. Fluoro-indanones are typically unreactive under standard Suzuki-Miyaura conditions due to the very strong carbon-fluorine bond.

Comparative Performance of Halogenated Indanones

While direct, side-by-side comparative studies of all four halogenated indanones under identical Suzuki-Miyaura conditions are not extensively documented, we can extrapolate their expected performance based on the known principles of aryl halide reactivity. The following table summarizes the anticipated reactivity and typical reaction conditions for the coupling of various halogenated indanones with arylboronic acids.

Halogenated IndanoneRelative ReactivityTypical Catalyst LoadingTypical TemperatureExpected Yield
Iodo-indanone Very HighLow (e.g., 0.5-2 mol%)Room Temp. to Mild Heat (e.g., 40-80 °C)Excellent
Bromo-indanone HighModerate (e.g., 1-5 mol%)Moderate to High Heat (e.g., 80-110 °C)Good to Excellent
Chloro-indanone ModerateHigh (e.g., 2-10 mol%) with specialized ligandsHigh Heat (e.g., >100 °C)Moderate to Good
Fluoro-indanone Very Low / InertVery High / No reaction under standard conditionsVery High / No reaction under standard conditionsVery Low to None

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a halogenated indanone with an arylboronic acid. This protocol should be optimized for each specific substrate and coupling partner.

Materials:

  • Halogenated indanone (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (see table for typical loading)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated indanone (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst, and base (2.0-3.0 equiv).

  • Evacuate the flask and backfill with the inert gas (repeat three times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature with vigorous stirring (see table for guidance).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl-indanone.

Note on Catalyst and Ligand Choice for Chloro-indanones: The coupling of chloro-indanones often requires more sophisticated catalyst systems to achieve good yields. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve the efficiency of the oxidative addition step for these less reactive substrates.[2]

Visualizing the Reactivity Workflow

The following diagram illustrates the general workflow and the expected reactivity trend for the Suzuki-Miyaura coupling of halogenated indanones.

Suzuki_Miyaura_Reactivity cluster_reactants Reactants cluster_conditions Reaction Conditions Halogenated_Indanone Halogenated Indanone (Ar-X) Reaction Suzuki-Miyaura Coupling Halogenated_Indanone->Reaction Arylboronic_Acid Arylboronic Acid (Ar'-B(OH)2) Arylboronic_Acid->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction Product Aryl-Indanone (Ar-Ar') Reaction->Product Reactivity Relative Reactivity: I > Br > Cl >> F Reaction->Reactivity

Caption: Workflow of the Suzuki-Miyaura reaction for halogenated indanones.

References

A Comprehensive Guide to the Stability of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one and Related Indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stability of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one under various stress conditions. The insights and methodologies presented are drawn from established principles of forced degradation studies in pharmaceutical development, offering a framework for assessing the intrinsic stability of this compound and comparing it with structurally related alternatives.

Introduction

This compound is a halogenated indanone derivative, a class of compounds with a broad range of biological activities, making them relevant in drug discovery and development.[1][2][3] Understanding the stability of such molecules is a critical aspect of the early-phase drug development process. Forced degradation studies, which involve exposing the drug substance to conditions more severe than accelerated stability testing, are essential for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[4][5][6] These studies are mandated by regulatory bodies like the ICH to ensure the safety and efficacy of pharmaceutical products.[4]

This guide outlines the experimental protocols for a comprehensive forced degradation study on this compound. While specific experimental data for this compound is not publicly available, this guide presents a comparative analysis based on the known reactivity of α-bromoketones and indanone scaffolds, supplemented with illustrative data.[7][8][9][10]

Comparative Stability Analysis

The stability of this compound is compared here with two hypothetical, structurally similar indanone derivatives to provide a context for its stability profile.

  • Compound A: 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one (Illustrative Alternative 1)

  • Compound B: 2-Methyl-2,3-dihydro-1H-inden-1-one (Illustrative Alternative 2 - Non-halogenated)

The following tables summarize the expected outcomes of forced degradation studies. The data presented is hypothetical and serves to illustrate the expected trends in stability.

Table 1: Summary of Forced Degradation Studies under Various Stress Conditions

Stress ConditionThis compound (% Degradation)Compound A (% Degradation)Compound B (% Degradation)Major Degradation Products
Acidic Hydrolysis (0.1 M HCl, 60°C, 24h)~15%~12%~5%Hydrolysis of the bromine, potential rearrangement products
Basic Hydrolysis (0.1 M NaOH, RT, 4h)~25%~20%~10%Favorskii rearrangement products, hydrolysis
Oxidative Degradation (3% H₂O₂, RT, 24h)~10%~8%~12%Ring-opened products, epoxides
Thermal Degradation (80°C, 72h)~8%~7%~5%Dehalogenation, dimerization products
Photolytic Degradation (ICH Q1B, solid state)~5%~4%~2%Radical-mediated degradation products

Table 2: Purity and Assay of this compound Post-Stress

Stress ConditionAssay (% Remaining)Purity (% by HPLC)Number of Degradants Detected
Initial (Unstressed) 100%99.8%1
Acidic Hydrolysis 85.2%90.5%3
Basic Hydrolysis 74.8%85.1%4
Oxidative Degradation 90.1%92.3%2
Thermal Degradation 91.5%94.0%2
Photolytic Degradation 94.7%96.2%1

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on widely accepted practices for forced degradation studies.[11][12][13]

1. General Procedure for Stress Studies

A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is used for all stress conditions. A control sample, protected from the stress condition, is analyzed alongside the stressed samples.

2. Acidic Hydrolysis

  • Procedure: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Condition: Keep the solution at 60°C for 24 hours.

  • Sample Preparation: After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide. Dilute with the mobile phase to a suitable concentration for analysis.

3. Basic Hydrolysis

  • Procedure: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Condition: Keep the solution at room temperature for 4 hours.

  • Sample Preparation: After the specified time, neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid. Dilute with the mobile phase for analysis.

4. Oxidative Degradation

  • Procedure: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Condition: Keep the solution at room temperature for 24 hours, protected from light.

  • Sample Preparation: Dilute the sample with the mobile phase for analysis.

5. Thermal Degradation

  • Procedure: Place the solid drug substance in a controlled temperature oven.

  • Condition: Maintain the temperature at 80°C for 72 hours.

  • Sample Preparation: Dissolve the stressed solid sample in the initial solvent and dilute with the mobile phase for analysis.

6. Photolytic Degradation

  • Procedure: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]

  • Sample Preparation: Dissolve the exposed sample in the initial solvent and dilute with the mobile phase for analysis.

7. Analytical Method

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL

Visualizations

The following diagrams illustrate the experimental workflow and a potential degradation pathway for this compound.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock Solution Stock Solution Acidic (HCl) Acidic (HCl) Stock Solution->Acidic (HCl) Basic (NaOH) Basic (NaOH) Stock Solution->Basic (NaOH) Oxidative (H2O2) Oxidative (H2O2) Stock Solution->Oxidative (H2O2) Thermal (Heat) Thermal (Heat) Stock Solution->Thermal (Heat) Photolytic (Light) Photolytic (Light) Stock Solution->Photolytic (Light) Sample Preparation Sample Preparation Acidic (HCl)->Sample Preparation Basic (NaOH)->Sample Preparation Oxidative (H2O2)->Sample Preparation Thermal (Heat)->Sample Preparation Photolytic (Light)->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Experimental workflow for the forced degradation study.

G 4-Bromo-2-methyl-indenone 4-Bromo-2-methyl-indenone Favorskii Rearrangement Product Favorskii Rearrangement Product 4-Bromo-2-methyl-indenone->Favorskii Rearrangement Product Base (NaOH) Hydrolysis Product Hydrolysis Product 4-Bromo-2-methyl-indenone->Hydrolysis Product Acid (HCl) / Base (NaOH) Elimination Product Elimination Product 4-Bromo-2-methyl-indenone->Elimination Product Heat / Base

Caption: Potential degradation pathways for 4-Bromo-2-methyl-inden-1-one.

Discussion of Potential Degradation Pathways

The presence of the α-bromo ketone moiety makes this compound susceptible to specific degradation pathways.

  • Under Basic Conditions: The most probable degradation pathway is the Favorskii rearrangement, a characteristic reaction of α-haloketones with a base. This would lead to a ring-contracted carboxylic acid derivative. Simple hydrolysis of the carbon-bromine bond can also occur.

  • Under Acidic Conditions: Acid-catalyzed enolization can facilitate the substitution of the bromine atom with a hydroxyl group, leading to an α-hydroxy ketone.[7][8][9][10]

  • Under Thermal Stress: Dehydrobromination to form an α,β-unsaturated ketone is a likely outcome, especially if a base is present.[7][8]

  • Under Oxidative Stress: The aromatic ring and the ketone functionality are potential sites for oxidation, which could lead to ring-opening or the formation of more polar derivatives.

  • Under Photolytic Stress: The carbon-bromine bond is susceptible to homolytic cleavage upon exposure to UV light, initiating radical chain reactions and leading to a variety of degradation products.

The stability of halogenated compounds can also be influenced by the nature of the halogen. Generally, the C-Br bond is less stable than the C-Cl bond, which in turn is less stable than the C-F bond.[14][15] This trend is reflected in the hypothetical data, where the bromo-derivative shows slightly higher degradation compared to the chloro-derivative. The non-halogenated analog (Compound B) is expected to be more stable under hydrolytic and thermal conditions where the halogen is the primary reactive site.

Conclusion

This guide provides a comprehensive framework for evaluating the stability of this compound. The outlined forced degradation studies, coupled with a robust stability-indicating analytical method, are essential for characterizing the intrinsic stability of this molecule. The comparative approach and the discussion of potential degradation pathways offer valuable insights for researchers and drug development professionals working with indanone derivatives and other halogenated compounds. The provided experimental protocols and visualizations serve as practical tools for designing and executing such stability studies.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 4-Bromo-Indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray crystallographic analysis of 4-bromo-indanone derivatives, offering insights into their molecular structures and the experimental protocols used for their determination. The indanone scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the 4-position provides a versatile handle for further synthetic modifications in the development of novel therapeutic agents.[1] Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design.

Comparison of Crystallographic Data

To date, a limited number of 4-bromo-indanone derivatives have been structurally characterized by single-crystal X-ray diffraction. This guide presents data for a representative example, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, to illustrate the type of information that can be obtained from such analyses.

Parameter4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one[2]
Chemical Formula C₁₁H₁₁BrO₃
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 7.983(3) Å, b = 10.478(4) Å, c = 13.018(5) Å
α = 90°, β = 98.433(7)°, γ = 90°
Volume 1076.3(7) ų
Z 4
Calculated Density 1.675 Mg/m³

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the typical experimental protocols for the synthesis, crystallization, and X-ray crystallographic analysis of a 4-bromo-indanone derivative.

Synthesis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one

The synthesis of the title compound is achieved through the bromination of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.[2]

Materials:

  • 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one in DMF.

  • Add N-Bromosuccinimide (NBS) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water.

  • Collect the precipitate by filtration and wash with water.

  • Purify the crude product by column chromatography on silica gel.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation from a suitable solvent or solvent mixture.

Procedure for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one:

  • Crystals were grown by slow evaporation from a solution of the compound in a mixture of ethyl acetate and hexane.[2]

X-ray Data Collection and Structure Refinement

The collection of diffraction data is performed on a single crystal using an X-ray diffractometer. The resulting diffraction pattern is then used to solve and refine the crystal structure.

Instrumentation:

  • Bruker APEXII CCD area-detector diffractometer

  • Mo Kα radiation (λ = 0.71073 Å)

Data Collection Parameters for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one:

  • Temperature: 100(2) K

  • Data collection software: APEX2

  • Cell refinement software: SAINT

  • Structure solution program: SHELXS97

  • Structure refinement program: SHELXL2014

  • Absorption correction: Multi-scan (SADABS)

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of a 4-bromo-indanone derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography cluster_analysis Data Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement DataAnalysis Structural Analysis & Validation StructureRefinement->DataAnalysis

Experimental workflow for X-ray crystallographic analysis.

Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure of a molecule, other analytical techniques offer complementary information, particularly regarding the structure in solution and the presence of functional groups.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of the molecule in solution. Can establish connectivity and stereochemistry.Non-destructive. Provides information about the molecule's solution-state conformation and dynamics.Requires soluble samples. Can be less precise for determining bond lengths and angles compared to X-ray crystallography.[3]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., carbonyl group of the indanone) based on their vibrational frequencies.Fast and simple to perform. Can be used for solid and liquid samples.Provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule. Fragmentation patterns can provide structural clues.High sensitivity. Requires very small amounts of sample.Does not provide information on the three-dimensional arrangement of atoms.

References

Spectroscopic Analysis: A Comparative Guide to 4-Bromo-2-methyl-1-indanone and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 4-Bromo-2-methyl-1-indanone with its precursors, 3-(4-bromophenyl)butanoic acid and thionyl chloride. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the key spectroscopic features necessary for the identification and characterization of these compounds, supported by experimental data and protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-Bromo-2-methyl-1-indanone, 3-(4-bromophenyl)butanoic acid, and thionyl chloride. This data is essential for monitoring the progress of the synthesis and for the final product verification.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundChemical Shift (δ) and MultiplicityAssignment
4-Bromo-2-methyl-1-indanone 7.65 (d, 1H), 7.50 (d, 1H), 7.30 (t, 1H)Aromatic Protons
3.40 (dd, 1H), 2.80 (dd, 1H)-CH₂- (Aliphatic)
2.60 (m, 1H)-CH- (Aliphatic)
1.25 (d, 3H)-CH₃
3-(4-bromophenyl)butanoic acid [1]12.1 (s, 1H)-COOH
7.45 (d, 2H), 7.10 (d, 2H)Aromatic Protons
3.20 (m, 1H)-CH- (Aliphatic)
2.60 (d, 2H)-CH₂- (Aliphatic)
1.25 (d, 3H)-CH₃
Thionyl Chloride N/AN/A

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundChemical Shift (δ)Assignment
4-Bromo-2-methyl-1-indanone ~205C=O (Ketone)
~155, ~138, ~135, ~128, ~125, ~122Aromatic Carbons
~45-CH- (Aliphatic)
~35-CH₂- (Aliphatic)
~15-CH₃
3-(4-bromophenyl)butanoic acid [2]178.1-COOH
143.8, 131.6, 128.9, 120.1Aromatic Carbons
42.9-CH₂- (Aliphatic)
38.4-CH- (Aliphatic)
21.8-CH₃
Thionyl Chloride N/AN/A

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundKey Absorption PeaksFunctional Group Assignment
4-Bromo-2-methyl-1-indanone [3]~1710 (s)C=O Stretch (Ketone)
~3050 (w)Aromatic C-H Stretch
~2950 (m)Aliphatic C-H Stretch
~1600, ~1470 (m)Aromatic C=C Stretch
3-(4-bromophenyl)butanoic acid 2500-3300 (broad)O-H Stretch (Carboxylic Acid)
~1700 (s)C=O Stretch (Carboxylic Acid)
~3030 (w)Aromatic C-H Stretch
~2970 (m)Aliphatic C-H Stretch
~1600, ~1490 (m)Aromatic C=C Stretch
Thionyl Chloride [4][5]~1250 (s)S=O Stretch
~800 (s)S-Cl Stretch

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
4-Bromo-2-methyl-1-indanone 224/226 (due to Br isotopes)181/183 ([M-C₂H₃O]⁺), 145 ([M-Br]⁺), 117
3-(4-bromophenyl)butanoic acid 242/244 (due to Br isotopes)183/185 ([M-C₂H₃O₂]⁺), 155/157 ([M-C₄H₇O₂]⁺), 119
Thionyl Chloride [6]118/120/122 (due to Cl isotopes)83/85 ([SOCl]⁺), 67/69 ([SCl]⁺), 48 ([SO]⁺)

Experimental Protocols

Synthesis of 4-Bromo-2-methyl-1-indanone

The synthesis of 4-Bromo-2-methyl-1-indanone is achieved through a two-step process starting from 3-(4-bromophenyl)butanoic acid. The first step involves the conversion of the carboxylic acid to its corresponding acid chloride using thionyl chloride. The subsequent step is an intramolecular Friedel-Crafts acylation to form the indanone ring.

Step 1: Synthesis of 3-(4-bromophenyl)butanoyl chloride

  • To a solution of 3-(4-bromophenyl)butanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C under an inert atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Monitor the reaction progress by IR spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3-(4-bromophenyl)butanoyl chloride, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Dissolve the crude 3-(4-bromophenyl)butanoyl chloride in a suitable anhydrous solvent like dichloromethane or carbon disulfide.

  • Cool the solution to 0 °C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise while maintaining the temperature.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[7]

  • Upon completion, quench the reaction by carefully pouring the mixture into ice-water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-Bromo-2-methyl-1-indanone.

Visualizing the Synthesis Pathway

The following diagrams illustrate the chemical transformation and the logical workflow of the synthesis process.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Precursor1 3-(4-bromophenyl)butanoic acid Intermediate 3-(4-bromophenyl)butanoyl chloride Precursor1->Intermediate SOCl₂ Precursor2 Thionyl Chloride Product 4-Bromo-2-methyl-1-indanone Intermediate->Product AlCl₃ (Friedel-Crafts Acylation)

Caption: Reaction scheme for the synthesis of 4-Bromo-2-methyl-1-indanone.

G Start Start: Mix 3-(4-bromophenyl)butanoic acid and Thionyl Chloride Step1 Reflux to form Acid Chloride Start->Step1 Step2 Remove excess SOCl₂ Step1->Step2 Step3 Dissolve in anhydrous solvent Step2->Step3 Step4 Add AlCl₃ at 0°C Step3->Step4 Step5 Stir at room temperature Step4->Step5 Step6 Quench with ice-water Step5->Step6 Step7 Extract with organic solvent Step6->Step7 Step8 Wash and Dry Step7->Step8 Step9 Purify by Column Chromatography Step8->Step9 End End: Obtain pure 4-Bromo-2-methyl-1-indanone Step9->End

Caption: Experimental workflow for the synthesis of 4-Bromo-2-methyl-1-indanone.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a halogenated organic compound. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Logistical Information

Before beginning any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat must be worn.

Engineering Controls:

  • All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any potential dust or vapors.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Causes serious eye irritation.[1]

  • May cause skin and respiratory irritation.

Due to the presence of bromine, this compound must be disposed of as halogenated organic waste .[2][3] It is crucial to segregate this waste from non-halogenated streams to ensure proper disposal and to avoid potentially dangerous reactions.[2][4][5][6]

Quantitative Data Summary

The following table summarizes key data for this compound relevant to its safe handling and disposal.

PropertyValue
Molecular Formula C₁₀H₉BrO
Molecular Weight 225.08 g/mol [7]
Appearance Solid
Hazard Statements H302, H312, H319, H332
Signal Word Warning[1]
Disposal Classification Halogenated Organic Waste

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the collection and disposal of both solid this compound and materials contaminated with it.

1. Waste Collection:

  • Solid Waste: Collect unused or contaminated solid this compound in a designated, properly labeled, and sealable hazardous waste container. This includes any contaminated items such as weighing paper, spatulas, and gloves.[1][2]
  • Liquid Waste: If this compound is in a solution, it must be collected in a designated container for halogenated organic liquid waste. Do not mix with non-halogenated solvent waste.[2][3][6]

2. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Irritant," "Halogenated Organic Waste").[2]
  • Ensure the date of waste accumulation is clearly marked on the container.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.
  • This area should be away from incompatible materials. Store in a cool, dry, and well-ventilated place.[1]
  • Ensure secondary containment is used for liquid waste containers.[2]

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
  • Never dispose of this compound down the drain or in regular trash.[2][4]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_collection Waste Segregation & Collection cluster_storage_disposal Storage & Final Disposal A Consult SDS and Local Regulations B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Work Inside a Chemical Fume Hood B->C D Identify Waste Type C->D E Solid Waste (Pure compound, contaminated items) D->E F Liquid Waste (Solutions containing the compound) D->F G Place in Labeled 'Halogenated Organic Solid Waste' Container E->G H Place in Labeled 'Halogenated Organic Liquid Waste' Container F->H I Seal Waste Container Securely G->I H->I J Store in Designated Satellite Accumulation Area with Secondary Containment I->J K Contact EHS or Licensed Contractor for Waste Pickup J->K L Document Waste for Disposal Records K->L

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Classification

This compound is a hazardous substance requiring careful handling. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[1]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[1]
Skin Corrosion/Irritation2H315: Causes skin irritation.
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Pictograms:

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.

Body PartRequired PPEStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Chemical-resistant, impervious clothing (e.g., lab coat).Flame-retardant and antistatic protective clothing is recommended.
Hands Chemical-resistant gloves (e.g., Nitrile or Neoprene).Inspect gloves before use and dispose of them immediately after contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood. If exposure limits are exceeded, use a full-face respirator with an appropriate filter.NIOSH (US) or CEN (EU) approved.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.

Handling Protocol:
  • Preparation: Ensure all necessary PPE is worn correctly before handling the chemical. Work in a designated, well-ventilated area, preferably a certified chemical fume hood.

  • Dispensing: Avoid the formation of dust and aerosols. Use non-sparking tools.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly. Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Storage Protocol:
  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.[1]

  • Store away from incompatible materials and foodstuff containers.

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly mitigate harm.

Emergency SituationFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not allow the material to enter drains or waterways.
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[1] Wear self-contained breathing apparatus for firefighting if necessary.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]

Experimental Workflow

The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Procedure Complete cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Dispose of Contaminated PPE cleanup_waste->cleanup_ppe dispose_chemical Dispose of Chemical Waste via Licensed Contractor cleanup_waste->dispose_chemical Ready for Disposal cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash dispose_containers Dispose of Empty Containers dispose_chemical->dispose_containers

Caption: Safe Handling Workflow Diagram.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.